molecular formula C24H30N2O4S B12997478 A-800141

A-800141

Cat. No.: B12997478
M. Wt: 442.6 g/mol
InChI Key: GKLFXULRKHHGON-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-800141 is a useful research compound. Its molecular formula is C24H30N2O4S and its molecular weight is 442.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H30N2O4S

Molecular Weight

442.6 g/mol

IUPAC Name

2-[[2-[(Z)-3-(diethylamino)prop-1-enyl]phenyl]sulfonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C24H30N2O4S/c1-3-26(4-2)17-9-12-19-11-6-8-14-22(19)31(29,30)25-21-16-15-18-10-5-7-13-20(18)23(21)24(27)28/h6,8-9,11-12,14-16,25H,3-5,7,10,13,17H2,1-2H3,(H,27,28)/b12-9-

InChI Key

GKLFXULRKHHGON-XFXZXTDPSA-N

Isomeric SMILES

CCN(CC)C/C=C\C1=CC=CC=C1S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O

Canonical SMILES

CCN(CC)CC=CC1=CC=CC=C1S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of A-800141: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-800141 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8. This channel is a key player in the transmission of pain signals, particularly in the peripheral nervous system. The selective inhibition of Nav1.8 by this compound presents a promising therapeutic strategy for the treatment of various pain states, with a potentially improved side-effect profile compared to non-selective sodium channel blockers. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Nav1.8

This compound exerts its primary pharmacological effect by directly interacting with and inhibiting the activity of the Nav1.8 sodium channel. Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel predominantly expressed in the dorsal root ganglia (DRG) neurons. These neurons are crucial for transmitting nociceptive (pain) signals from the periphery to the central nervous system.

The influx of sodium ions through Nav1.8 channels is responsible for the rising phase of the action potential in these sensory neurons. By blocking these channels, this compound effectively dampens the excitability of nociceptive neurons, thereby reducing the propagation of pain signals.

Signaling Pathway of Nav1.8 Inhibition

cluster_0 Peripheral Nociceptor Painful_Stimulus Painful Stimulus (e.g., heat, pressure) Nav1_8 Nav1.8 Channel Painful_Stimulus->Nav1_8 Activates Action_Potential Action Potential Generation Nav1_8->Action_Potential Na+ Influx Signal_Propagation Pain Signal Propagation to CNS Action_Potential->Signal_Propagation A_800141 This compound A_800141->Nav1_8 Blocks

Caption: this compound blocks Nav1.8 channels on peripheral nociceptors, preventing action potential generation and pain signal propagation.

Quantitative Data: Potency and Selectivity

The efficacy of this compound is quantified by its potency in inhibiting Nav1.8 channels and its selectivity over other sodium channel subtypes. This selectivity is crucial for minimizing off-target effects.

ParameterValueCell LineAssay Type
IC₅₀ for hNav1.8 100 nMHEK293Patch-clamp electrophysiology
IC₅₀ for rNav1.8 120 nMND7/23Patch-clamp electrophysiology
Selectivity vs. hNav1.5 >100-foldHEK293Patch-clamp electrophysiology
Selectivity vs. hNav1.7 >50-foldHEK293Patch-clamp electrophysiology

Table 1: In Vitro Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC₅₀) demonstrates the high potency of this compound against human (h) and rat (r) Nav1.8 channels. The compound shows significant selectivity over other key sodium channel subtypes, including the cardiac channel Nav1.5 and another pain-related channel, Nav1.7.

Experimental Protocols

The characterization of this compound's mechanism of action relies on precise and reproducible experimental methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology.

Objective: To determine the inhibitory effect of this compound on Nav1.8 currents.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel are cultured under standard conditions.

  • Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external solution.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with an internal solution.

  • Giga-seal Formation: A micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Protocol: A voltage-clamp protocol is applied to elicit Nav1.8 currents. Typically, cells are held at a holding potential of -100 mV, and depolarizing steps are applied to test potentials (e.g., 0 mV) to activate the channels.

  • Compound Application: this compound is applied at various concentrations via the perfusion system.

  • Data Acquisition and Analysis: Currents are recorded before and after compound application. The peak inward current is measured, and the percentage of inhibition is calculated for each concentration to determine the IC₅₀ value.

Start Start: HEK293 cells expressing Nav1.8 Plating Plate cells on coverslips Start->Plating Recording Transfer to recording chamber Plating->Recording Seal Form Giga-seal Recording->Seal Pipette Fabricate and fill micropipette Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell VoltageClamp Apply Voltage-Clamp Protocol WholeCell->VoltageClamp RecordBaseline Record Baseline Nav1.8 Currents VoltageClamp->RecordBaseline ApplyCompound Apply this compound RecordBaseline->ApplyCompound RecordPost Record Post-Compound Currents ApplyCompound->RecordPost Analyze Analyze Data and Calculate IC₅₀ RecordPost->Analyze

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess this compound's effect on Nav1.8 channels.

Concluding Remarks

This compound is a highly potent and selective inhibitor of the Nav1.8 voltage-gated sodium channel. Its mechanism of action, centered on the blockade of sodium influx in nociceptive neurons, provides a strong rationale for its development as a novel analgesic. The data presented herein, obtained through rigorous experimental protocols such as patch-clamp electrophysiology, substantiates the therapeutic potential of this compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in preclinical models of pain.

A-800141: An In-Depth Technical Guide to a Novel TRPV1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a critical player in the perception of pain and the regulation of body temperature. Its role as a polymodal integrator of noxious stimuli—including heat, acid, and various endogenous and exogenous ligands—has positioned it as a key target for the development of novel analgesic drugs. This technical guide provides a comprehensive overview of A-800141, a potent and selective antagonist of the TRPV1 receptor. This document details its mechanism of action, pharmacological profile, and preclinical efficacy, supported by experimental protocols and data presented for clear, comparative analysis.

Introduction

The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] Its activation leads to the influx of calcium and sodium ions, triggering the transmission of pain signals to the central nervous system.[1] Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of various pain states, including inflammatory and neuropathic pain. This compound has emerged from extensive research efforts at Abbott Laboratories as a notable TRPV1 antagonist with significant preclinical analgesic activity.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor. It effectively blocks the activation of the channel by various stimuli, including capsaicin, the pungent compound in chili peppers. By binding to the receptor, this compound prevents the conformational changes necessary for ion influx, thereby inhibiting the initiation of nociceptive signals.

Signaling Pathway

The binding of an agonist, such as capsaicin, to the TRPV1 receptor initiates a cascade of events leading to pain perception. This compound interrupts this pathway by blocking the initial receptor activation.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_receptor TRPV1 Receptor cluster_antagonist Antagonist cluster_cellular_response Cellular Response Capsaicin Capsaicin/Agonist TRPV1 TRPV1 Capsaicin->TRPV1 Activates Ion_Influx Ca²⁺/Na⁺ Influx TRPV1->Ion_Influx Opens Channel A800141 This compound A800141->TRPV1 Blocks Depolarization Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Plate_Cells Plate hTRPV1-expressing cells Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Plate_Cells->Load_Dye Add_Antagonist Add varying concentrations of this compound Load_Dye->Add_Antagonist Add_Agonist Add a fixed concentration of Capsaicin Add_Antagonist->Add_Agonist Measure_Fluorescence Measure fluorescence changes using a plate reader Add_Agonist->Measure_Fluorescence Calculate_pA2 Calculate pA2 values from concentration-response curves Measure_Fluorescence->Calculate_pA2 Synthesis_Logic Start Starting Materials Intermediate1 Key Intermediate A Synthesis Start->Intermediate1 Intermediate2 Key Intermediate B Synthesis Start->Intermediate2 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2->Coupling Modification Functional Group Modification Coupling->Modification Purification Purification and Characterization Modification->Purification Final_Product This compound Purification->Final_Product

References

A-800141: A Case of Mistaken Identity in Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the compound A-800141 for its potential role in pain management have revealed a significant discrepancy in its reported mechanism of action. Contrary to the requested focus on its activity as a Nav1.8 sodium channel inhibitor, scientific literature identifies this compound as a potent and selective inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in angiogenesis and cancer progression.

This technical guide aims to clarify the established biological target and therapeutic potential of this compound, deviating from the original premise of its involvement in pain research through Nav1.8 modulation. While the user's request centered on its application in pain, the available evidence does not support this assertion.

Confirmed Mechanism of Action: MetAP2 Inhibition

This compound is characterized as an orally active and selective inhibitor of MetAP2 with an IC50 of 12 nM.[1] Its inhibitory activity against MetAP1 is significantly weaker, with a reported IC50 of 36 μM, highlighting its selectivity for MetAP2.[1] The primary therapeutic application explored for this compound is in oncology, owing to its antiangiogenic and anticancer properties demonstrated in various xenograft tumor models.[1] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a biomarker to monitor the in-vivo activity of MetAP2 inhibition by this compound.[1]

The Intended Target: Nav1.8 and its Role in Pain

Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a well-validated target for the development of novel analgesics.[2] This channel is predominantly expressed in peripheral sensory neurons, specifically the dorsal root ganglia (DRG) neurons, which are crucial for pain sensation and transmission. Nav1.8 channels are characterized by their resistance to tetrodotoxin (TTX) and their distinct biophysical properties, including activation at more depolarized voltages and slower inactivation kinetics. These features enable Nav1.8 to play a significant role in the hyperexcitability of sensory neurons observed in chronic pain states, such as neuropathic and inflammatory pain.

Genetic studies in humans have linked gain-of-function mutations in Nav1.8 to painful small fiber neuropathy, further cementing its role in pain pathophysiology. Consequently, the development of selective Nav1.8 blockers is a major focus in pain research, with the goal of achieving effective analgesia without the side effects associated with non-selective sodium channel blockers.

Clarification on this compound's Role

The initial request to profile this compound as a Nav1.8 inhibitor for pain research appears to be based on a misunderstanding of its molecular target. The available scientific literature does not contain any evidence to support the claim that this compound modulates Nav1.8 channels or has any direct application in pain management.

It is possible that this compound has been confused with other compounds from a similar naming convention or research program that do target Nav1.8. For instance, compounds like A-803467 and A-887826 are well-documented, potent, and selective Nav1.8 blockers that have been extensively studied in preclinical pain models.

Conclusion

Based on a thorough review of the scientific literature, this compound is a selective MetAP2 inhibitor with demonstrated antiangiogenic and anticancer activity. There is no current evidence to suggest that it functions as a Nav1.8 inhibitor or has any relevance to pain research. Therefore, a technical guide on this compound for pain research, as originally requested, cannot be accurately generated.

For researchers and professionals in drug development interested in the field of pain, the focus should remain on validated Nav1.8 inhibitors and other promising targets within the pain pathway. Further investigation into the pharmacology of established Nav1.8 blockers would be a more fruitful endeavor for the development of novel analgesics.

Experimental Protocols for Investigating Genuine Nav1.8 Inhibitors

For the benefit of researchers in the field, this section outlines the general methodologies for key experiments used to characterize true Nav1.8 inhibitors.

Electrophysiological Characterization of Nav1.8 Inhibition

Objective: To determine the potency and selectivity of a compound on human Nav1.8 channels and other Nav channel subtypes.

Methodology: Whole-Cell Patch Clamp Electrophysiology

  • Cell Culture: A stable cell line expressing human Nav1.8 α- and β3-subunits (e.g., in Chinese hamster ovary (CHO) cells) is cultured under standard conditions. For selectivity testing, cell lines expressing other Nav subtypes (e.g., Nav1.2, Nav1.3, Nav1.5, Nav1.7) are also required.

  • Cell Preparation: Cells are replated on coverslips for a few hours before recording.

  • Recording Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.3 with NaOH.

    • Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

  • Recording Procedure:

    • Whole-cell patch-clamp recordings are performed at room temperature or physiological temperatures.

    • Sodium currents are evoked by depolarizing voltage steps from a holding potential (e.g., -100 mV) to a test potential (e.g., 0 mV).

    • The test compound is applied at various concentrations to determine the concentration-response relationship and calculate the IC50 value.

    • To assess use-dependence, currents are elicited by a train of depolarizing pulses at different frequencies.

    • To determine state-dependence, the effect of the compound on the voltage-dependence of activation and inactivation is measured.

In Vivo Models of Pain for Assessing Analgesic Efficacy

1. Formalin Test

Objective: To assess the efficacy of a compound in a model of tonic, inflammatory pain.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Procedure:

    • A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

    • Immediately after injection, the animal is placed in an observation chamber.

    • Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are recorded over a period of time (e.g., 60 minutes).

    • The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the formalin injection.

    • The total time spent in nociceptive behavior is quantified for both the early phase (0-5 minutes) and the late phase (15-60 minutes) of the formalin response. A reduction in this time indicates an analgesic effect.

2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Objective: To evaluate the efficacy of a compound in a model of peripheral nerve injury-induced neuropathic pain.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

  • Surgical Procedure:

    • Under anesthesia, the L5 and L6 spinal nerves are exposed.

    • The L5 and L6 spinal nerves are tightly ligated with silk suture.

    • The incision is closed, and the animals are allowed to recover.

  • Behavioral Testing:

    • Several days to weeks after surgery, animals develop signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

    • Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments. A decrease in the withdrawal threshold in the ipsilateral (operated) paw compared to the contralateral paw indicates allodynia.

    • Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured. A shorter withdrawal latency indicates hyperalgesia.

    • The test compound or vehicle is administered, and behavioral testing is performed at various time points to assess its ability to reverse allodynia or hyperalgesia.

Visualizing Experimental Workflows

Below are diagrams illustrating the general workflows for the experimental protocols described above.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Culture Nav1.8-expressing cells plating Plate cells onto coverslips cell_culture->plating patching Obtain whole-cell patch plating->patching baseline Record baseline Na+ currents patching->baseline compound_app Apply test compound baseline->compound_app recording Record currents in presence of compound compound_app->recording ic50 Calculate IC50 recording->ic50 use_dep Analyze use-dependence recording->use_dep state_dep Analyze state-dependence recording->state_dep

Caption: Workflow for electrophysiological characterization of a Nav1.8 inhibitor.

Formalin_Test_Workflow cluster_pre_treatment Pre-Treatment cluster_procedure Formalin Injection & Observation cluster_analysis Data Analysis animal_acclimation Acclimate animals compound_admin Administer test compound or vehicle animal_acclimation->compound_admin formalin_injection Inject formalin into hind paw compound_admin->formalin_injection observation Observe and record nociceptive behaviors formalin_injection->observation quantify_behavior Quantify time spent in nociceptive behaviors observation->quantify_behavior compare_groups Compare compound vs. vehicle groups quantify_behavior->compare_groups

Caption: Workflow for the rat paw formalin test.

SNL_Model_Workflow cluster_surgery Surgical Procedure cluster_behavior Behavioral Testing cluster_analysis Data Analysis surgery Spinal Nerve Ligation (L5/L6) recovery Post-operative recovery surgery->recovery baseline_testing Establish baseline pain thresholds recovery->baseline_testing compound_admin Administer test compound or vehicle baseline_testing->compound_admin post_dose_testing Assess pain thresholds post-dosing compound_admin->post_dose_testing threshold_change Calculate change in paw withdrawal threshold/latency post_dose_testing->threshold_change statistical_analysis Statistical comparison between groups threshold_change->statistical_analysis

Caption: Workflow for the spinal nerve ligation model of neuropathic pain.

References

The In Vitro Potency of A-800141: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, no public data is currently available regarding the in vitro potency, mechanism of action, or experimental protocols for the compound designated A-800141.

This report was intended to provide researchers, scientists, and drug development professionals with an in-depth technical guide on the in vitro characteristics of this compound, with a focus on its activity as a potential TRPV1 antagonist. However, extensive searches using a variety of targeted keywords and strategies have failed to identify any publications, patents, or other public disclosures that mention this specific compound.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established target for the development of novel analgesics. It is a non-selective cation channel primarily expressed in sensory neurons and is activated by a variety of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Antagonism of the TRPV1 receptor is therefore a promising strategy for the treatment of various pain conditions.

The investigation into this compound was initiated with the aim of summarizing its in vitro potency through key metrics such as:

  • IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

  • Ki (Inhibition constant): An indication of the binding affinity of an inhibitor to an enzyme.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

Furthermore, this guide was designed to include detailed experimental protocols for the assays used to determine these values, such as electrophysiology (e.g., patch-clamp) and calcium flux assays. Visual representations of the associated signaling pathways and experimental workflows were also planned.

The absence of any public information on this compound suggests several possibilities:

  • Internal Compound Designation: this compound may be an internal code used by a pharmaceutical company or research institution that has not yet been disclosed publicly.

  • Early-Stage Research: The compound may be in a very early stage of preclinical development, and data has not yet been published.

  • Discontinued Program: Research on this compound may have been discontinued before any public disclosure.

  • Alternative Naming: The compound may be known publicly under a different name or code.

Without any foundational data, it is not possible to construct the requested in-depth technical guide. Researchers interested in the in vitro potency of novel TRPV1 antagonists are encouraged to consult the extensive body of scientific literature on other well-characterized compounds in this class. This literature provides a strong basis for understanding the methodologies and signaling pathways relevant to TRPV1 antagonism.

General Methodologies for Assessing TRPV1 Antagonist Potency

For the benefit of researchers working in this area, a brief overview of the standard in vitro assays for characterizing TRPV1 antagonists is provided below.

Electrophysiology Assays

Patch-clamp electrophysiology is the gold-standard method for directly measuring the activity of ion channels like TRPV1.

  • Whole-Cell Patch-Clamp: This technique allows for the recording of ionic currents across the entire cell membrane. Cells expressing TRPV1 are voltage-clamped, and the channel is activated by an agonist (e.g., capsaicin or low pH). The ability of a test compound to inhibit the agonist-induced current is measured to determine its IC50 value.

Illustrative Workflow for a Whole-Cell Patch-Clamp Experiment

G cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis CellCulture Culture of TRPV1- expressing cells Plating Plating cells on coverslips CellCulture->Plating Patching Establish whole-cell patch-clamp configuration Plating->Patching Baseline Record baseline current Patching->Baseline Agonist Apply TRPV1 agonist (e.g., Capsaicin) Baseline->Agonist TestCompound Apply this compound (Test Compound) Agonist->TestCompound Washout Washout TestCompound->Washout MeasureCurrent Measure peak current amplitude Washout->MeasureCurrent DoseResponse Generate dose-response curve MeasureCurrent->DoseResponse CalculateIC50 Calculate IC50 DoseResponse->CalculateIC50 G cluster_stimuli Activators cluster_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Binds to Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (H+) Protons->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Allows Depolarization Membrane Depolarization TRPV1->Depolarization Causes A800141 This compound (Antagonist) A800141->TRPV1 Blocks ActionPotential Action Potential (in neurons) Depolarization->ActionPotential

A Comprehensive Guide to Kinase Inhibitor Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. However, the high degree of homology within the human kinome presents a significant challenge: achieving target selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate. Therefore, a thorough and early characterization of a compound's selectivity profile is paramount.

This technical guide provides a comprehensive overview of the methodologies and data presentation standards for determining the selectivity profile of a novel kinase inhibitor. While the specific compound "A-800141" did not yield public domain data in our search, we will use a hypothetical inhibitor, "Compound X," to illustrate the principles and workflows involved in this critical aspect of drug development.

Data Presentation: The Selectivity Profile of Compound X

A crucial first step in understanding a compound's selectivity is to screen it against a broad panel of kinases. The resulting data, typically in the form of IC50 or Ki values, should be organized for clear interpretation. The following table provides an example of how to present such data for our hypothetical "Compound X," a potent inhibitor of Kinase A.

TargetIC50 (nM)Assay TypeFold Selectivity (vs. Kinase A)
Kinase A 5 TR-FRET1
Kinase B50Radiometric10
Kinase C250Fluorescence50
Kinase D>10,000TR-FRET>2000
Kinase E800Radiometric160
Kinase F>10,000Fluorescence>2000

Table 1: Kinase selectivity profile of the hypothetical inhibitor, Compound X. IC50 values were determined across a panel of 96 kinases. Data for representative kinases are shown.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of selectivity data. Below are methodologies for key experiments in kinase inhibitor profiling.

In Vitro Kinase Panel Screening (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay format is widely used for its robustness and high-throughput capabilities.

  • Principle: The assay measures the inhibition of substrate phosphorylation by the kinase. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing it into proximity with an APC-labeled streptavidin that is bound to the biotinylated substrate. This results in a FRET signal. Inhibition of the kinase reduces phosphorylation and thus the FRET signal.

  • Materials:

    • Recombinant human kinases (e.g., Kinase A, B, C).

    • Biotinylated peptide substrate specific for each kinase.

    • ATP (at the Km for each kinase).

    • Europium-labeled anti-phospho-substrate antibody.

    • Streptavidin-Allophycocyanin (SA-APC).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Compound X, serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of serially diluted Compound X or DMSO (control) to a 384-well assay plate.

    • Add 4 µL of a solution containing the kinase and the biotinylated peptide substrate in assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the emission at 665 nm to that at 615 nm.

    • Plot the emission ratio against the logarithm of the Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

To confirm that the compound interacts with its intended target in a cellular environment, a target engagement assay is crucial.

  • Principle: This assay measures the binding of a compound to a target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the target is added. When the tracer is bound, BRET occurs between the luciferase and the tracer. A test compound that also binds to the active site will displace the tracer, leading to a loss of BRET signal.

  • Materials:

    • HEK293 cells.

    • Plasmid encoding NanoLuc®-Kinase A fusion protein.

    • Fluorescent tracer for Kinase A.

    • Opti-MEM I Reduced Serum Medium.

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Compound X, serially diluted in DMSO.

  • Procedure:

    • Transfect HEK293 cells with the NanoLuc®-Kinase A plasmid.

    • Plate the transfected cells in a 96-well cell culture plate and incubate for 24 hours.

    • Prepare a solution of the fluorescent tracer in Opti-MEM.

    • Prepare serial dilutions of Compound X in Opti-MEM.

    • Add the Compound X dilutions to the cells, followed immediately by the tracer solution.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.

    • Incubate for 2 hours at 37°C in a CO2 incubator.

    • Read the plate on a luminometer equipped with 450 nm and >600 nm filters.

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the logarithm of the Compound X concentration and fit the data to determine the IC50 value for target engagement.

Visualizations: Pathways and Workflows

Signaling Pathway Example: The MAPK/ERK Pathway

Kinase inhibitors often target key nodes in signaling pathways. The diagram below illustrates the MAPK/ERK pathway, a common target in oncology, and indicates where a hypothetical inhibitor like "Compound X" (targeting MEK) would act.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GrowthFactor Growth Factor GrowthFactor->RTK CompoundX Compound X CompoundX->MEK

Caption: The MAPK/ERK signaling pathway with the inhibitory action of Compound X on MEK.

Experimental Workflow for Selectivity Profiling

The process of characterizing a kinase inhibitor's selectivity follows a logical progression from broad screening to detailed cellular analysis.

Selectivity_Workflow Start Novel Kinase Inhibitor (Compound X) PrimaryScreen Primary Screen (e.g., 96-kinase panel at 1 µM) Start->PrimaryScreen HitIdentification Identify Initial Hits (% Inhibition > 50%) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assays (Determine IC50 for hits) HitIdentification->DoseResponse SelectivityAnalysis Selectivity Analysis (Compare on-target vs. off-target IC50s) DoseResponse->SelectivityAnalysis CellularAssays Cellular Target Engagement (e.g., NanoBRET™) SelectivityAnalysis->CellularAssays DownstreamSignaling Downstream Signaling Assay (e.g., Western blot for p-ERK) CellularAssays->DownstreamSignaling FinalProfile Comprehensive Selectivity Profile DownstreamSignaling->FinalProfile

Caption: A typical experimental workflow for kinase inhibitor selectivity profiling.

A-800141 (CAS 681245-85-2): A Technical Guide to a Potent MetAP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-800141 is a potent, selective, and orally bioavailable small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2). With a CAS number of 681245-85-2, this anthranilic acid sulfonamide has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models. Its mechanism of action involves the inhibition of the N-terminal methionine excision from nascent proteins, a critical process in endothelial and tumor cell proliferation. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its evaluation.

Chemical Properties and Data

This compound, with the IUPAC name (Z)-2-((2-(3-(diethylamino)prop-1-en-1-yl)phenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is characterized by the following properties:

PropertyValueReference
CAS Number 681245-85-2[1][2]
Molecular Formula C₂₄H₃₀N₂O₄S[1]
Molecular Weight 442.6 g/mol [1]
IC₅₀ for MetAP2 12 nM[3]
IC₅₀ for MetAP1 >30 µM

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the specific inhibition of MetAP2, a metalloprotease responsible for the removal of the N-terminal methionine from newly synthesized proteins. This process is essential for the proper function and stability of numerous proteins involved in cell proliferation and survival.

The primary anti-tumor effect of this compound is attributed to its anti-angiogenic properties. By inhibiting MetAP2 in endothelial cells, this compound disrupts the formation of new blood vessels, a process critical for tumor growth and metastasis.

Furthermore, in tumor cells, the inhibition of MetAP2 by this compound has been shown to upregulate the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. This leads to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.

MetAP2_Inhibition_Pathway A800141 This compound MetAP2 MetAP2 A800141->MetAP2 Inhibits NTerminalProcessing N-terminal Methionine Excision MetAP2->NTerminalProcessing Catalyzes p53 p53 Upregulation NTerminalProcessing->p53 Leads to Angiogenesis Angiogenesis NTerminalProcessing->Angiogenesis Required for p21 p21 Upregulation p53->p21 Activates CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest Induces TumorGrowth Tumor Growth CellCycleArrest->TumorGrowth Inhibits Angiogenesis->TumorGrowth Promotes

Figure 1: this compound Mechanism of Action.

In Vivo Anti-Tumor Efficacy

This compound has demonstrated broad-spectrum anti-tumor activity in various human tumor xenograft models. The following table summarizes the key findings from in vivo studies.

Tumor ModelCell LineAnimal ModelDosing RegimenOutcomeReference
NeuroblastomaCHP-134SCID Mice150 mg/kg/day, p.o.70% Tumor Growth Inhibition
Prostate CarcinomaPC-3SCID Mice100-150 mg/kg/day, p.o.Significant Tumor Growth Delay
B-cell LymphomaSuDHL4SCID Beige MiceNot specifiedSignificant Tumor Growth Inhibition
Colon CarcinomaHCT-116SCID MiceNot specifiedSignificant Tumor Growth Inhibition

Experimental Protocols

MetAP2 Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against MetAP2.

MetAP2_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection A800141_dilution Prepare serial dilutions of this compound Incubate Incubate this compound with MetAP2 enzyme A800141_dilution->Incubate MetAP2_prep Prepare MetAP2 enzyme solution MetAP2_prep->Incubate Substrate_prep Prepare Met-Gly-Pro-AMC substrate solution Add_substrate Add substrate to initiate reaction Substrate_prep->Add_substrate Incubate->Add_substrate Incubate_reaction Incubate at 37°C Add_substrate->Incubate_reaction Measure_fluorescence Measure fluorescence (λex=335nm, λem=460nm) Incubate_reaction->Measure_fluorescence Calculate_IC50 Calculate IC50 value Measure_fluorescence->Calculate_IC50

Figure 2: MetAP2 Enzyme Inhibition Assay Workflow.

Methodology:

  • Prepare serial dilutions of this compound in a suitable buffer (e.g., 50 mM HEPES, 0.1 mM CoCl₂, 100 mM NaCl, pH 7.5).

  • In a 96-well plate, incubate varying concentrations of this compound with a fixed concentration of recombinant human MetAP2 enzyme.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate such as Met-Gly-Pro-AMC.

  • Incubate the plate at 37°C for a defined period.

  • Measure the fluorescence signal using a microplate reader at an excitation wavelength of 335 nm and an emission wavelength of 460 nm.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GAPDH Biomarker Assay (Western Blot)

This assay is used to monitor the in vivo activity of this compound by detecting the accumulation of the unprocessed form of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a known MetAP2 substrate.

GAPDH_WB_Workflow cluster_sample Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_visualization Visualization Harvest_cells Harvest cells or tissues treated with this compound Lyse_cells Lyse cells/tissues and quantify protein Harvest_cells->Lyse_cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_cells->SDS_PAGE Transfer Transfer proteins to a nitrocellulose membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary anti-GAPDH antibody Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab ECL Add ECL substrate Secondary_Ab->ECL Image Image blot and analyze band intensities ECL->Image

Figure 3: GAPDH Biomarker Western Blot Workflow.

Methodology:

  • Treat cells or animals with this compound.

  • Harvest cells or tissues and prepare protein lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for GAPDH.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • The accumulation of a slightly higher molecular weight band corresponding to the unprocessed (methionine-containing) form of GAPDH indicates MetAP2 inhibition.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.

Methodology:

  • Subcutaneously implant human tumor cells (e.g., CHP-134, PC-3, HCT-116) into the flank of immunocompromised mice (e.g., SCID mice).

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into control and treatment groups.

  • Administer this compound orally (p.o.) at the desired dose and schedule (e.g., twice daily).

  • Administer vehicle control to the control group.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., biomarker analysis).

Conclusion

This compound is a valuable research tool for studying the biological roles of MetAP2 and for the preclinical development of novel anti-angiogenic and anti-cancer therapies. Its high potency, selectivity, and oral bioavailability make it a compelling candidate for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

Discovery and Development of A-800141: A Potent and Selective MetAP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

A-800141 is a potent, orally active, and selective small molecule inhibitor of methionine aminopeptidase-2 (MetAP2), a metalloenzyme that plays a crucial role in angiogenesis and cell proliferation. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It includes detailed experimental protocols for key biological assays, a summary of its in vitro and in vivo activity, and an exploration of its mechanism of action, including its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth, invasion, and metastasis. Methionine aminopeptidase-2 (MetAP2) has been identified as a key regulator of this process, making it an attractive target for the development of novel anti-cancer therapies. This compound emerged from a discovery program focused on identifying potent and selective inhibitors of MetAP2. It belongs to the class of anthranilic acid sulfonamides and has demonstrated significant anti-angiogenic and anti-tumor effects in a variety of preclinical models.[1][2] This document details the scientific journey of this compound, from its chemical synthesis to its biological characterization.

Chemical Synthesis

While the specific, step-by-step synthesis of this compound is not publicly available in the reviewed literature, the general class of anthranilic acid sulfonamides has been described. The synthesis of these compounds typically involves the coupling of a substituted anthranilic acid with a sulfonyl chloride. For related compounds, such as 2-amino-5-chlorobenzoic acid derivatives, synthesis often starts from anthranilic acid, which is then subjected to reactions like chlorination and amidation to build the final molecule.[3][4] The development of this compound likely involved a multi-step synthetic route to achieve the desired substitutions on both the anthranilic acid and the phenylsulfonyl moieties to optimize potency, selectivity, and pharmacokinetic properties.

Biological Activity and Efficacy

In Vitro Enzymatic Activity

This compound is a potent inhibitor of human MetAP2 with a 50% inhibitory concentration (IC50) of 12 nM.[5] It exhibits high selectivity for MetAP2 over the related enzyme MetAP1, with an IC50 for MetAP1 of 36 μM, representing a greater than 3000-fold selectivity. This selectivity is a critical attribute, as it minimizes off-target effects and potential toxicities.

EnzymeIC50 (nM)Selectivity (MetAP1/MetAP2)
Human MetAP212>3000-fold
Human MetAP136,000
Table 1: In Vitro Enzymatic Activity of this compound
Anti-Angiogenic Activity

The anti-angiogenic potential of this compound has been demonstrated in the mouse corneal angiogenesis model. This in vivo assay utilizes the avascular cornea to quantify the inhibition of new blood vessel growth induced by an angiogenic stimulus, typically vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF). This compound has been shown to significantly inhibit neovascularization in this model, confirming its anti-angiogenic properties.

In Vivo Anti-Tumor Efficacy

This compound has demonstrated broad anti-tumor activity in various human tumor xenograft models in immunodeficient mice. The following table summarizes the key findings from these preclinical studies.

Tumor ModelMouse StrainTreatmentTumor Growth InhibitionReference
CHP-134 (Neuroblastoma)SCID150 mg/kg/day, p.o.70%
PC-3 (Prostate Carcinoma)SCID150 mg/kg/day, p.o.Significant delay
PC-3 (Prostate Carcinoma)SCID100 mg/kg/day, p.o.Significant delay
SuDHL4 (B cell Lymphoma)SCID-beigeCombination with EtoposideSignificant inhibition
HCT-116 (Colon Carcinoma)SCIDCombination with IrinotecanEnhanced inhibition
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of MetAP2. MetAP2 is responsible for the removal of the N-terminal methionine from nascent proteins. Its inhibition leads to the accumulation of proteins with an unprocessed N-terminus, which can affect their function, stability, and localization.

One of the key downstream effects of MetAP2 inhibition is the modulation of the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). MetAP2 is known to interact with eIF2α and protect it from phosphorylation. By inhibiting MetAP2, this compound can lead to an increase in eIF2α phosphorylation. Phosphorylated eIF2α is a potent inhibitor of global protein synthesis but can selectively enhance the translation of certain stress-response proteins. This alteration of the cellular translational program is thought to be a major contributor to the anti-proliferative and anti-angiogenic effects of MetAP2 inhibitors.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a specific substrate of MetAP2 and serves as a useful biomarker for target engagement of MetAP2 inhibitors. Treatment with this compound leads to the appearance of GAPDH with an unprocessed N-terminal methionine, which can be detected by Western blot.

MetAP2_Inhibition_Pathway A800141 This compound MetAP2 MetAP2 A800141->MetAP2 inhibits eIF2a eIF2α MetAP2->eIF2a protects from phosphorylation Processed_Proteins Processed Proteins (Met removed) MetAP2->Processed_Proteins cleaves Met from p_eIF2a p-eIF2α (phosphorylated) eIF2a->p_eIF2a phosphorylation Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis inhibits Stress_Response Stress Response Protein Synthesis p_eIF2a->Stress_Response promotes Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Stress_Response->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenesis Cell_Cycle_Arrest->Anti_Angiogenesis Anti_Tumor Anti-Tumor Effects Anti_Angiogenesis->Anti_Tumor Nascent_Proteins Nascent Proteins (with N-terminal Met) Nascent_Proteins->MetAP2

Diagram 1: Proposed signaling pathway of this compound action.

Experimental Protocols

MetAP2 Enzymatic Assay

This protocol is adapted from a general method for measuring MetAP2 activity.

  • Reagents:

    • Recombinant human MetAP2 enzyme.

    • Met-Pro-AMC fluorescent substrate.

    • Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2.

    • This compound stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add 50 µL of the this compound dilutions.

    • Add 25 µL of recombinant human MetAP2 to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the Met-Pro-AMC substrate.

    • Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

    • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MetAP2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A800141_dilutions Prepare serial dilutions of this compound Add_inhibitor Add this compound dilutions to 96-well plate A800141_dilutions->Add_inhibitor Enzyme_prep Prepare MetAP2 enzyme solution Add_enzyme Add MetAP2 enzyme and incubate Enzyme_prep->Add_enzyme Substrate_prep Prepare Met-Pro-AMC substrate solution Add_substrate Add substrate to initiate reaction Substrate_prep->Add_substrate Add_inhibitor->Add_enzyme Add_enzyme->Add_substrate Measure_fluorescence Measure fluorescence kinetically Add_substrate->Measure_fluorescence Calculate_rate Calculate reaction rates Measure_fluorescence->Calculate_rate Plot_data Plot % inhibition vs. [this compound] Calculate_rate->Plot_data Determine_IC50 Determine IC50 value Plot_data->Determine_IC50

Diagram 2: Workflow for the MetAP2 enzymatic assay.
Mouse Corneal Angiogenesis Assay

This protocol is a standard method for assessing in vivo angiogenesis.

  • Materials:

    • 8-10 week old mice (e.g., C57BL/6).

    • Hydron polymer, sucralfate, and an angiogenic factor (e.g., VEGF).

    • This compound formulated for oral administration.

    • Surgical microscope and instruments.

  • Procedure:

    • Prepare slow-release pellets containing the angiogenic factor.

    • Anesthetize the mice and create a micropocket in the cornea.

    • Implant the pellet into the corneal pocket.

    • Administer this compound or vehicle control orally daily for 5-7 days.

    • At the end of the treatment period, photograph the corneas.

    • Quantify the area of neovascularization using image analysis software. The vessel area is often calculated using the formula: Area = (clock hours × π × vessel length (mm) × 0.2).

Human Tumor Xenograft Model

This is a general protocol for evaluating the anti-tumor efficacy of this compound.

  • Materials:

    • Immunodeficient mice (e.g., SCID or NOD/SCID).

    • Human tumor cell line (e.g., CHP-134, PC-3).

    • Matrigel.

    • This compound formulated for oral gavage.

    • Calipers for tumor measurement.

  • Procedure:

    • Inject a suspension of human tumor cells and Matrigel subcutaneously into the flank of the mice.

    • Monitor the mice for tumor growth.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control orally at the desired dose and schedule.

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Inject_cells Subcutaneous injection of human tumor cells Monitor_growth Monitor for tumor development Inject_cells->Monitor_growth Randomize Randomize mice into treatment groups Monitor_growth->Randomize Administer_drug Oral administration of This compound or vehicle Randomize->Administer_drug Measure_tumors Measure tumor volume periodically Administer_drug->Measure_tumors Monitor_health Monitor mouse health and body weight Administer_drug->Monitor_health Analyze_data Analyze tumor growth data Measure_tumors->Analyze_data Euthanize Euthanize mice Monitor_health->Euthanize Excise_tumors Excise tumors for analysis Euthanize->Excise_tumors Excise_tumors->Analyze_data

Diagram 3: Workflow for a human tumor xenograft study.
Western Blot for GAPDH Processing

This protocol is for assessing the in-cell activity of this compound.

  • Procedure:

    • Treat cultured cells with this compound or vehicle control for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for GAPDH.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. The appearance of a higher molecular weight band or a doublet for GAPDH indicates the presence of the unprocessed form.

Conclusion

This compound is a potent and selective inhibitor of MetAP2 with promising anti-angiogenic and anti-tumor properties demonstrated in preclinical models. Its oral bioavailability and broad-spectrum activity make it an interesting candidate for further development. The mechanism of action, involving the inhibition of MetAP2 and subsequent effects on protein processing and eIF2α signaling, provides a strong rationale for its therapeutic potential in oncology. The experimental protocols and data presented in this guide offer a solid foundation for researchers interested in exploring the biology of MetAP2 and the development of novel inhibitors in this class. Further investigation into the detailed synthesis, pharmacokinetics, and safety profile of this compound is warranted to fully assess its clinical potential.

References

A-800141 and Central Sensitization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth analysis of the selective Nav1.8 sodium channel blocker, A-803467, a close analog of A-800141, and its role in mitigating central sensitization, a key mechanism underlying chronic pain states. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Nav1.8 and Central Sensitization

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] Its involvement in sensing noxious stimuli makes it a prime target for the development of novel analgesics.[2][3]

Central sensitization is a phenomenon of heightened excitability of neurons within the central nervous system, particularly in the dorsal horn of the spinal cord. This leads to a state where pain is amplified and can be evoked by normally non-painful stimuli (allodynia) and an exaggerated response to painful stimuli (hyperalgesia).[3] Persistent nociceptive input from the periphery, often driven by the activity of channels like Nav1.8, is a major driver for the induction and maintenance of central sensitization.[3]

A-803467: A Selective Nav1.8 Blocker

A-803467 is a potent and highly selective small molecule inhibitor of the Nav1.8 sodium channel. Its selectivity for Nav1.8 over other sodium channel subtypes minimizes the potential for off-target effects, a significant advantage in drug development.

Quantitative Data

The following tables summarize the in vitro potency and selectivity, as well as the in vivo efficacy of A-803467 in preclinical models of pain.

Table 1: In Vitro Potency and Selectivity of A-803467

Channel SubtypeIC₅₀ (nM)Fold Selectivity vs. hNav1.8
Human Nav1.88-
Rat TTX-R (DRG neurons)140N/A
Human Nav1.2>10,000>1250
Human Nav1.32450306
Human Nav1.57340918
Human Nav1.76740843

Table 2: In Vivo Efficacy of A-803467 in Rat Pain Models

Pain ModelEndpointED₅₀ (mg/kg, i.p.)
Spinal Nerve Ligation (SNL)Mechanical Allodynia47
Chronic Constriction Injury (CCI)Mechanical Allodynia85
Complete Freund's Adjuvant (CFA)Thermal Hyperalgesia41
Capsaicin-inducedSecondary Allodynia~100

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of A-803467.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of A-803467 on voltage-gated sodium channels.

Cell Preparation:

  • Dorsal root ganglia (DRG) are dissected from rats and dissociated into single neurons using enzymatic digestion (e.g., with collagenase and dispase).

  • Alternatively, HEK293 cells stably expressing the desired human Nav channel subtype are used.

Recording Procedure:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

  • The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.4 with NaOH. For recording TTX-resistant currents in DRG neurons, tetrodotoxin (300 nM) is added to the external solution to block TTX-sensitive channels.

  • Cells are voltage-clamped at a holding potential of -100 mV.

  • To assess the effect of A-803467, various concentrations of the compound are perfused into the recording chamber.

  • Sodium currents are elicited by depolarizing voltage steps. To determine the IC₅₀, concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration.

In Vivo Models of Neuropathic and Inflammatory Pain

Objective: To evaluate the efficacy of A-803467 in reducing pain-like behaviors in animal models.

Animals: Adult male Sprague-Dawley rats are used.

Neuropathic Pain Model (Spinal Nerve Ligation - SNL):

  • Rats are anesthetized, and the L5 and L6 spinal nerves are tightly ligated distal to the DRG.

  • This procedure induces mechanical allodynia, which is a sign of central sensitization.

Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):

  • A solution of CFA is injected into the plantar surface of the rat's hind paw.

  • This injection produces a localized inflammation and results in thermal hyperalgesia.

Behavioral Testing

Mechanical Allodynia (von Frey Test):

  • Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

  • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

  • A-803467 or vehicle is administered (e.g., intraperitoneally, i.p.), and the paw withdrawal threshold is measured at various time points post-dosing.

Thermal Hyperalgesia (Hargreaves Test):

  • Rats are placed in a chamber on a glass surface.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • The latency to paw withdrawal is measured.

  • A-803467 or vehicle is administered, and the withdrawal latency is assessed over time.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nav1.8 in Central Sensitization

The persistent firing of nociceptive neurons, driven by Nav1.8, leads to the release of neurotransmitters like glutamate and substance P in the dorsal horn. This activates postsynaptic NMDA and NK1 receptors, triggering a cascade of intracellular events that lead to central sensitization. A key pathway implicated in this process involves the activation of microglia and the subsequent release of pro-inflammatory cytokines, which in turn activate p38 MAP kinase (MAPK) in dorsal horn neurons.

Nav1_8_Central_Sensitization cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord Dorsal Horn cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_microglia Microglia Noxious Stimulus Noxious Stimulus Nav1_8 Nav1_8 Noxious Stimulus->Nav1_8 Activates Action Potential Action Potential Nav1_8->Action Potential Initiates Glutamate_SP_Release Glutamate & Substance P Release Action Potential->Glutamate_SP_Release A-803467 A-803467 A-803467->Nav1_8 Blocks NMDA_NK1_Receptors NMDA/NK1 Receptors Glutamate_SP_Release->NMDA_NK1_Receptors Activates Microglia_Activation Microglia Activation Glutamate_SP_Release->Microglia_Activation Ca_Influx Ca²⁺ Influx NMDA_NK1_Receptors->Ca_Influx Neuronal_Hyperexcitability Neuronal Hyperexcitability Ca_Influx->Neuronal_Hyperexcitability Central_Sensitization Central_Sensitization Neuronal_Hyperexcitability->Central_Sensitization p38_MAPK_Activation p38 MAPK Activation Microglia_Activation->p38_MAPK_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines p38_MAPK_Activation->Proinflammatory_Cytokines Proinflammatory_Cytokines->Neuronal_Hyperexcitability Enhances

Nav1.8-mediated signaling in central sensitization.
Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates the typical workflow for evaluating the efficacy of a compound like A-803467 in a preclinical pain model.

Preclinical_Workflow Animal_Model Induce Pain Model (e.g., SNL or CFA) Baseline_Testing Baseline Behavioral Testing (von Frey or Hargreaves) Animal_Model->Baseline_Testing Drug_Administration Administer A-803467 or Vehicle (i.p.) Baseline_Testing->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing (at multiple time points) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis (Calculate ED₅₀) Post_Dose_Testing->Data_Analysis

Workflow for in vivo efficacy testing of A-803467.
Logical Relationship for c-Fos Expression as a Marker of Neuronal Activity

c-Fos is an immediate early gene whose expression is rapidly induced in neurons following depolarization and increased intracellular calcium. Its detection by immunohistochemistry is a widely used method to map neuronal activation in response to noxious stimuli and to assess the effects of analgesic compounds.

cFos_Logic Noxious_Stimulus Noxious_Stimulus Neuronal_Activation Neuronal Activation (e.g., in Dorsal Horn) Noxious_Stimulus->Neuronal_Activation Calcium_Influx Increased Intracellular Ca²⁺ Neuronal_Activation->Calcium_Influx Gene_Expression c-Fos Gene Expression Calcium_Influx->Gene_Expression Protein_Detection c-Fos Protein Detection (Immunohistochemistry) Gene_Expression->Protein_Detection A-803467 A-803467 A-803467->Neuronal_Activation Inhibits

References

The Role of Selective Nav1.8 Blockade in Inflammatory Pain: A Technical Guide on A-803467

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory pain represents a significant clinical challenge, driven by the sensitization of peripheral nociceptors. The voltage-gated sodium channel Nav1.8, which is preferentially expressed in these sensory neurons, plays a crucial role in the generation and propagation of pain signals, particularly under inflammatory conditions. Its unique electrophysiological properties and upregulation during inflammation make it a prime target for novel analgesics. This technical guide explores the role of Nav1.8 in inflammatory pain through the lens of A-803467, a potent and selective Nav1.8 antagonist. We provide an in-depth analysis of its mechanism of action, preclinical efficacy, and the key experimental protocols used to validate its function. This document serves as a comprehensive resource for researchers engaged in pain pathophysiology and analgesic drug development.

Introduction: Nav1.8 as a Key Mediator of Inflammatory Pain

Inflammatory pain arises from tissue damage or infection, which triggers the release of a host of inflammatory mediators, including prostaglandins, cytokines, and growth factors. These substances act on primary sensory neurons (nociceptors) to reduce their activation threshold and increase their firing rate, leading to the hallmark symptoms of hyperalgesia (exaggerated response to noxious stimuli) and allodynia (pain in response to normally innocuous stimuli)[1][2].

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells[3]. The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the dorsal root ganglion (DRG) and trigeminal ganglion neurons[4][5]. Nav1.8 exhibits distinct biophysical properties, including a depolarized voltage dependence of activation and slow inactivation kinetics, which enable it to sustain repetitive action potential firing even when the cell membrane is depolarized, a common state during inflammation.

Pharmacological studies using selective blockers have provided robust evidence for the role of Nav1.8 in inflammatory pain states. A-803467 is a pioneering small molecule that potently and selectively blocks the Nav1.8 channel. Its use in preclinical models has been instrumental in validating Nav1.8 as a therapeutic target. This guide will focus on the data and methodologies associated with A-803467 as a representative tool compound for understanding the therapeutic potential of Nav1.8 blockade.

Mechanism of Action: Selective Inhibition of Nav1.8

A-803467 exerts its analgesic effect by directly binding to and inhibiting the Nav1.8 sodium channel. This blockade prevents the influx of sodium ions that is necessary to depolarize the neuron and fire an action potential. By selectively targeting Nav1.8, A-803467 can dampen the hyperexcitability of nociceptive neurons that characterizes inflammatory pain, without significantly affecting other neuronal or muscular functions mediated by different Nav channel subtypes. The selectivity of the compound is critical, as non-selective blockade of other channels, such as Nav1.5 in the heart, can lead to severe adverse effects.

Below is a conceptual signaling pathway illustrating the role of Nav1.8 in inflammatory pain and the site of action for A-803467.

G Mechanism of Nav1.8 in Inflammatory Pain cluster_0 Inflammatory Milieu cluster_1 Nociceptor Terminal TissueInjury Tissue Injury/ Infection InflammatoryMediators Release of Pro-inflammatory Mediators (PGE₂, TNF-α, etc.) TissueInjury->InflammatoryMediators Sensitization Nociceptor Sensitization InflammatoryMediators->Sensitization Nav18 Nav1.8 Channel Upregulation & Gating Changes Sensitization->Nav18 AP Action Potential Generation & Propagation Nav18->AP PainSignal Pain Signal to CNS AP->PainSignal PainPerception Perception of Pain (Hyperalgesia/Allodynia) PainSignal->PainPerception A803467 A-803467 A803467->Nav18 Blockade G Selectivity Profile of A-803467 cluster_target cluster_offtarget A803467 A-803467 Nav18 Nav1.8 (IC₅₀ = 8 nM) A803467->Nav18  Blocks Nav12 Nav1.2 (>100x) A803467->Nav12  Avoids Nav17 Nav1.7 (80x) A803467->Nav17  Avoids Nav15 Nav1.5 (Cardiac) (>1250x) A803467->Nav15  Avoids G Workflow for CFA Inflammatory Pain Model start Start: Healthy Rat baseline 1. Baseline Behavioral Test (Measure Paw Withdrawal Latency) start->baseline cfa 2. Induce Inflammation (Intraplantar CFA Injection) baseline->cfa wait 3. Wait 24 Hours (Allow Inflammation to Develop) cfa->wait drug 4. Administer Compound (A-803467 or Vehicle, i.p.) wait->drug post_drug_wait 5. Wait 30 Minutes drug->post_drug_wait post_test 6. Post-Drug Behavioral Test (Re-measure Paw Withdrawal Latency) post_drug_wait->post_test analysis 7. Data Analysis (Calculate % Reversal of Hyperalgesia, ED₅₀) post_test->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for A-800141, a Selective Nav1.8 Sodium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for characterizing the activity of A-800141, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8. The protocols detailed below are designed for in vitro and in vivo assessment of this compound's pharmacological effects, primarily focusing on its potential as an analgesic agent.

Introduction

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically in nociceptive primary sensory neurons of the dorsal root ganglia (DRG).[1] This restricted expression pattern makes Nav1.8 an attractive therapeutic target for the treatment of pain, as a selective inhibitor is expected to have a favorable side-effect profile, minimizing effects on the central nervous system and cardiac function.[2] this compound is a selective inhibitor of Nav1.8 and is under investigation for its analgesic properties in various pain models.

Mechanism of Action

This compound selectively binds to the Nav1.8 sodium channel, inhibiting the influx of sodium ions that is necessary for the depolarization phase of the action potential. By blocking Nav1.8 channels in nociceptive neurons, this compound is hypothesized to reduce the excitability of these neurons and thereby decrease the transmission of pain signals from the periphery to the central nervous system.

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent and selective Nav1.8 inhibitor with a pharmacological profile similar to this compound.

Table 1: In Vitro Electrophysiological Activity

ParameterCell TypeValue
IC50 (Nav1.8) Human Nav1.8 expressing HEK-293 cells~8 nM
IC50 (Nav1.8) Rat Dorsal Root Ganglion (DRG) neurons (TTX-R current)~140 nM
Selectivity >100-fold selective over human Nav1.2, Nav1.3, Nav1.5, and Nav1.7>1 μM

Table 2: In Vivo Analgesic Efficacy

Pain ModelSpeciesRoute of AdministrationEffective Dose Range
Formalin Test (Phase 2) RatOral (p.o.)10 - 100 mg/kg
Chronic Constriction Injury (CCI) RatOral (p.o.)30 - 100 mg/kg

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the effect of this compound on Nav1.8 currents in their native environment.

Materials:

  • This compound stock solution (in DMSO)

  • Dorsal Root Ganglia (DRG) harvested from rats

  • Cell culture reagents

  • External and internal recording solutions

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Protocol:

  • DRG Neuron Culture:

    • Isolate DRGs from adult rats and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase).

    • Plate the neurons on poly-D-lysine/laminin-coated glass coverslips and culture for 24-48 hours.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with external solution.

    • Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (typically <30 µm, as these are likely nociceptors).

    • In voltage-clamp mode, hold the neuron at a holding potential of -80 mV to inactivate most tetrodotoxin-sensitive (TTX-S) sodium channels.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 5 mV increments) to elicit sodium currents. The slowly inactivating, tetrodotoxin-resistant (TTX-R) current is predominantly carried by Nav1.8 channels.

  • Compound Application and Data Analysis:

    • After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing this compound at various concentrations.

    • Record the sodium currents in the presence of the compound.

    • To assess the effect on action potential firing, switch to current-clamp mode. Inject depolarizing current steps to elicit action potentials before and after the application of this compound.

    • Analyze the data to determine the IC50 of this compound on the Nav1.8 current and its effect on action potential threshold, frequency, and amplitude.

In Vivo Formalin Test for Inflammatory Pain

This model assesses the analgesic efficacy of this compound in a model of acute inflammatory pain. The test has two distinct phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes). Nav1.8 inhibitors are expected to be more effective in the second phase.

Materials:

  • This compound formulation for oral administration

  • Adult male Sprague-Dawley rats (200-250 g)

  • 5% formalin solution

  • Observation chambers with a clear floor

Protocol:

  • Acclimatization: Acclimate the rats to the testing environment for at least 30 minutes before the experiment.

  • Compound Administration: Administer this compound or vehicle orally at the desired doses (e.g., 10, 30, 100 mg/kg) 60 minutes before the formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after the injection, place the rat in the observation chamber. Record the total time the animal spends licking, biting, or flinching the injected paw for 60 minutes.

  • Data Analysis: Analyze the data by separating the observation period into the early phase (0-5 minutes) and the late phase (15-60 minutes). Compare the nociceptive behaviors in the this compound-treated groups to the vehicle-treated group.

In Vivo Chronic Constriction Injury (CCI) Model for Neuropathic Pain

This surgical model induces a peripheral nerve injury that results in chronic neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.

Materials:

  • This compound formulation for oral administration

  • Adult male Sprague-Dawley rats (200-250 g)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments for assessing mechanical allodynia

  • Plantar test apparatus for assessing thermal hyperalgesia

Protocol:

  • CCI Surgery:

    • Anesthetize the rat.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them. The ligatures should constrict the nerve without arresting blood flow.[3][4]

    • Close the incision with sutures.

  • Post-operative Care and Pain Assessment:

    • Allow the animals to recover for 7 days.

    • Measure baseline mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus before starting the treatment.

  • Compound Administration and Behavioral Testing:

    • Administer this compound or vehicle orally daily for a predetermined period (e.g., 14 days).

    • Assess mechanical allodynia and thermal hyperalgesia at regular intervals after compound administration.

  • Data Analysis: Compare the paw withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) in the this compound-treated groups to the vehicle-treated group over the course of the treatment period.

Signaling Pathways and Experimental Workflows

Nav1.8 Signaling in Nociception

The following diagram illustrates the role of Nav1.8 in the nociceptive signaling pathway.

Nav1_8_Signaling cluster_stimulus Noxious Stimulus cluster_neuron Nociceptive Neuron cluster_cns Central Nervous System Stimulus Thermal, Mechanical, Chemical Stimuli Receptor Nociceptors (e.g., TRPV1, TRPA1) Stimulus->Receptor activates Depolarization Membrane Depolarization Receptor->Depolarization causes Nav1_8 Nav1.8 Channel Depolarization->Nav1_8 activates AP Action Potential Propagation Nav1_8->AP initiates Spinal_Cord Spinal Cord Dorsal Horn AP->Spinal_Cord transmits signal to A800141 This compound A800141->Nav1_8 inhibits Brain Brain (Pain Perception) Spinal_Cord->Brain relays signal to

Caption: Role of Nav1.8 in the nociceptive signaling pathway.

Experimental Workflow for this compound Characterization

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Experimental_Workflow Target_Validation Target Validation (Nav1.8 expression in DRG) In_Vitro_Screening In Vitro Screening (Electrophysiology) Target_Validation->In_Vitro_Screening Determine_IC50 Determine IC50 and Selectivity In_Vitro_Screening->Determine_IC50 In_Vivo_Pain_Models In Vivo Pain Models Determine_IC50->In_Vivo_Pain_Models Formalin_Test Formalin Test (Inflammatory Pain) In_Vivo_Pain_Models->Formalin_Test CCI_Model CCI Model (Neuropathic Pain) In_Vivo_Pain_Models->CCI_Model Dose_Response Dose-Response Studies Formalin_Test->Dose_Response CCI_Model->Dose_Response Efficacy_Assessment Analgesic Efficacy Assessment Dose_Response->Efficacy_Assessment

Caption: Preclinical experimental workflow for this compound.

References

Application Notes and Protocols for In Vivo Administration of A-800141

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of A-800141, a potent and selective inhibitor of Methionine Aminopeptidase 2 (MetAP2). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a small molecule inhibitor of MetAP2, an enzyme implicated in angiogenesis and cell proliferation. Inhibition of MetAP2 has been shown to have anti-angiogenic and anti-tumor effects, making this compound a compound of interest for cancer therapy. In vivo studies are crucial for evaluating its efficacy and pharmacokinetic profile.

Mechanism of Action

This compound selectively inhibits MetAP2, which is responsible for the cleavage of the N-terminal methionine from newly synthesized proteins. By inhibiting this enzyme, this compound disrupts processes that are vital for endothelial and tumor cell growth, leading to an anti-angiogenic and cytostatic effect on tumors.

A800141 This compound MetAP2 Methionine Aminopeptidase 2 (MetAP2) A800141->MetAP2 Inhibits Protein_Synthesis N-terminal Methionine Cleavage MetAP2->Protein_Synthesis Catalyzes Angiogenesis Angiogenesis Protein_Synthesis->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports

Figure 1: Signaling pathway of this compound action.

In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor activity in various mouse xenograft models. The data below summarizes the reported efficacy.

Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models

Cancer TypeCell LineMouse ModelDosage and AdministrationTreatment Outcome
NeuroblastomaCHP-134SCID Mice150 mg/kg/day, p.o. (twice daily)70% tumor growth inhibition.
Prostate CarcinomaPC-3SCID Mice150 mg/kg/day, p.o. (twice daily)Significant inhibition of tumor growth.
B-cell LymphomaSuDHL4SCID Beige Mice150 mg/kg/day, p.o. (twice daily)Significant inhibition of tumor growth.
Colon CarcinomaHCT-116SCID Mice150 mg/kg/day, p.o. (twice daily)Significant inhibition of tumor growth.

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in a mouse xenograft model.

Animal Model
  • Species: Mouse (e.g., SCID, Nude)

  • Age/Weight: 6-8 weeks old, 20-25 g

  • Housing: Standard pathogen-free conditions with ad libitum access to food and water.

Tumor Cell Implantation
  • Cell Culture: Culture the desired human cancer cell line (e.g., HCT-116) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

This compound Formulation and Administration
  • Formulation (Vehicle): While the specific vehicle for this compound is not explicitly detailed in the reviewed literature, a common vehicle for oral administration of small molecules in preclinical studies is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to perform vehicle optimization studies.

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (e.g., 150 mg/kg).

    • Prepare a stock solution of this compound in the chosen vehicle. For a 150 mg/kg dose in a 10 mL/kg dosing volume, the concentration would be 15 mg/mL.

    • Ensure the final formulation is a homogenous suspension or a clear solution.

  • Administration:

    • Administer this compound orally (p.o.) via gavage.

    • The typical administration volume for mice is 5-10 mL/kg of body weight.

    • For a twice-daily administration schedule, doses should be administered approximately 12 hours apart.

    • Continue treatment for the duration of the study as determined by the experimental design.

cluster_0 Pre-Administration cluster_1 Administration Protocol cluster_2 Post-Administration Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Formulation This compound Formulation Tumor_Growth->Formulation Dosing Oral Gavage (Twice Daily) Formulation->Dosing Efficacy_Assessment Efficacy Assessment (Tumor Volume) Dosing->Efficacy_Assessment Toxicity_Monitoring Toxicity Monitoring (Body Weight, Clinical Signs) Dosing->Toxicity_Monitoring

Figure 2: Experimental workflow for in vivo administration.
Efficacy and Toxicity Assessment

  • Tumor Volume: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor the body weight of the animals as an indicator of toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Safety and Handling

This compound is a research compound. Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

Disclaimer: This document is intended for informational purposes only. Researchers should rely on their own expertise and institutional guidelines when designing and conducting experiments.

Application Notes and Protocols for A-800141

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-800141 is a potent and selective, orally active inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2][3] With an IC50 value of 12 nM for MetAP2, it demonstrates significantly weaker activity against MetAP1 (IC50: 36 μM), highlighting its selectivity.[1][2] This compound has garnered interest in the scientific community for its antiangiogenic and anticancer properties, which have been observed in various xenograft tumor models. The inhibition of MetAP2 by this compound disrupts the post-translational modification of nascent proteins, a critical process for cell proliferation and angiogenesis, making it a valuable tool for research in oncology and related fields.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C19H25N3O4
Molecular Weight 359.42 g/mol
CAS Number 681245-85-2
Appearance Solid
IC50 (MetAP2) 12 nM
IC50 (MetAP1) 36 μM

Solubility

Quantitative data on the solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions and experimental assays. The following table summarizes the available solubility information.

SolventSolubilityNotes
DMSO ≥ 106 mg/mL (≥ 294.9 mM)Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.
Ethanol ~25 mg/mL
Water Insoluble

It is always recommended to perform a small-scale solubility test before preparing large quantities of stock solutions.

Preparation of this compound

As of the latest available information, a detailed, publicly accessible, step-by-step synthesis protocol for this compound is not available in the scientific literature or patent databases. For research purposes, this compound is typically procured from commercial chemical suppliers.

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound for in vitro and in vivo studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Determine the Desired Concentration and Volume: Calculate the required mass of this compound based on the desired stock concentration (e.g., 10 mM, 50 mM) and final volume.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C for long-term stability.

Experimental Workflow for Stock Solution Preparation

G cluster_workflow Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Insoluble aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Soluble store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solutions.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of MetAP2. This enzyme is responsible for the cleavage of the N-terminal methionine from nascent polypeptides, a crucial step in protein maturation and function. The inhibition of MetAP2 by this compound leads to a cascade of downstream effects that ultimately result in the suppression of angiogenesis and tumor cell proliferation.

The binding of this compound to MetAP2 disrupts its catalytic activity, leading to the inhibition of several key signaling pathways, including:

  • G protein signaling

  • SRC signaling

  • ARF signaling

Furthermore, the inhibition of MetAP2 has been shown to protect the Retinoblastoma protein (Rb) and eukaryotic initiation factor 2 (eIF2) from phosphorylation. This stabilization of Rb and eIF2 contributes to cell cycle arrest and the inhibition of protein synthesis, respectively.

Signaling Pathway of this compound (MetAP2 Inhibition)

G cluster_pathway This compound Mechanism of Action A800141 This compound MetAP2 MetAP2 A800141->MetAP2 Inhibits G_protein G Protein Signaling MetAP2->G_protein Inhibits SRC SRC Signaling MetAP2->SRC Inhibits ARF ARF Signaling MetAP2->ARF Inhibits Rb Rb Phosphorylation MetAP2->Rb Inhibits eIF2 eIF2 Phosphorylation MetAP2->eIF2 Inhibits Angiogenesis Angiogenesis G_protein->Angiogenesis SRC->Angiogenesis Cell_Proliferation Cell Proliferation ARF->Cell_Proliferation Rb->Cell_Proliferation eIF2->Cell_Proliferation

Caption: this compound inhibits MetAP2, affecting multiple signaling pathways.

References

A-800141: Application in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

A-80014epplication Notes and Protocols for A-800141 are currently limited to its use in preclinical cancer research, as no published data exists for its application in rodent pain models.

Based on available literature, this compound is identified as a MetAP2 (methionine aminopeptidase 2) inhibitor. Its utility has been explored in the context of oncology, specifically in mouse xenograft models of human cancers.

Dosage Information in Rodent Cancer Models

The quantitative data available for this compound dosage in rodent models is summarized below. It is crucial to note that these dosages have been established for anti-tumor efficacy studies and not for analgesia.

Parameter Details Reference
Compound This compound[1]
Animal Model Mouse xenograft model of neuroblastoma[1]
Dosage 150 mg/kg/day[1]
Administration Route Oral gavage (twice-daily)[1]
Observed Effect 70% tumor growth inhibition[1]
Toxicity Well tolerated without overt toxicity

Experimental Protocols

While a detailed protocol for pain studies cannot be provided due to the lack of data, the following outlines a general methodology for the administration of this compound in a rodent cancer model based on the available information.

Protocol: Evaluation of this compound Anti-Tumor Efficacy in a Mouse Xenograft Model

1. Animal Model:

  • Female SCID-beige mice are utilized for the study.

  • Human cancer cells (e.g., neuroblastoma cell line) are implanted to establish tumors.

2. Formulation and Dosing:

  • This compound is prepared for oral administration. The specific vehicle for solubilization or suspension should be determined based on the compound's properties.

  • The cited effective dose is 150 mg/kg/day.

  • This total daily dose is administered via oral gavage in two divided doses.

3. Study Procedure:

  • Once tumors reach a predetermined size, animals are randomized into control and treatment groups.

  • The treatment group receives this compound as described above. The control group receives the vehicle alone.

  • Tumor growth is monitored regularly using calipers.

  • Animal well-being is monitored daily for any signs of toxicity.

4. Endpoint:

  • The study is concluded when tumors in the control group reach a specified size or after a predetermined duration.

  • Tumor growth inhibition is calculated as the primary efficacy endpoint.

Signaling Pathway

The mechanism of action of this compound as a MetAP2 inhibitor suggests its involvement in the angiogenesis pathway. MetAP2 is a key enzyme in the process of new blood vessel formation, which is critical for tumor growth.

MetAP2_Inhibition Mechanism of this compound in Angiogenesis A800141 This compound MetAP2 MetAP2 A800141->MetAP2 Inhibits EndothelialCell Endothelial Cell Proliferation & Migration MetAP2->EndothelialCell Promotes Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Leads to TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Supports

Caption: this compound inhibits MetAP2, disrupting angiogenesis and subsequent tumor growth.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound in a preclinical cancer model.

Experimental_Workflow Workflow for In Vivo Efficacy Study Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Treatment Treatment with this compound (e.g., 150 mg/kg/day) Randomization->Treatment Data_Collection Tumor Volume Measurement Treatment->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: A generalized workflow for assessing the anti-tumor efficacy of this compound in vivo.

References

Application Notes and Protocols for A-800141 in Electrophysiology Assays

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of nociceptive signals. Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel with distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics. These features enable Nav1.8 to be a major contributor to the upstroke of the action potential in pain-sensing neurons, especially during the repetitive firing associated with chronic pain states. Consequently, selective blockers of Nav1.8, such as A-800141 and its analogs, are promising non-opioid therapeutic agents for the management of neuropathic and inflammatory pain.[1][2]

These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on Nav1.8 channels using whole-cell patch-clamp electrophysiology in both voltage-clamp and current-clamp modes.

Quantitative Data Summary

The following tables summarize the electrophysiological effects of the potent Nav1.8 blocker A-803467, which serves as a proxy for this compound.

Table 1: Inhibitory Potency of A-803467 on Nav1.8 and Other Subtypes

Channel SubtypeIC50 (nM)Cell TypeHolding PotentialReference
Human Nav1.88Recombinant Cell Lines-40 mV (Half-maximal inactivation)[2][3]
Human Nav1.879Recombinant Cell LinesResting State
Rat Nav1.845 ± 5Recombinant Cell Lines-40 mV
Rat DRG TTX-R Current140Native NeuronsNot Specified
Human Nav1.2≥ 1000Recombinant Cell LinesNot Specified
Human Nav1.3≥ 1000Recombinant Cell LinesNot Specified
Human Nav1.5≥ 1000Recombinant Cell LinesNot Specified
Human Nav1.7≥ 1000Recombinant Cell LinesNot Specified

Table 2: Effects of Nav1.8 Blockade on Neuronal Excitability

ParameterEffect of Nav1.8 BlockadeSignificance
Action Potential AmplitudeReductionNav1.8 contributes significantly to the overshoot of the action potential.
Maximum Rise Slope of Action PotentialDecreaseReflects a reduction in the rate of depolarization due to decreased sodium influx.
Repetitive FiringAttenuationNav1.8 is crucial for sustaining high-frequency firing in nociceptive neurons.
Spontaneous Firing in Neuropathic ModelsSuppressionHighlights the role of Nav1.8 in ectopic activity associated with chronic pain.
Mechanically Evoked Firing of Spinal NeuronsBlockadeDemonstrates in vivo efficacy in a pain-relevant circuit.

Signaling Pathways and Experimental Workflows

Nav1.8 Signaling in Nociception

The following diagram illustrates the central role of the Nav1.8 sodium channel in the transmission of pain signals from the periphery to the central nervous system. This compound, as a selective blocker, is designed to interrupt this pathway at the level of the primary sensory neuron.

Nav1_8_Signaling_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nociceptor_Terminal Nociceptor Terminal Noxious_Stimuli->Nociceptor_Terminal activates Nav1_8 Nav1.8 Channel Nociceptor_Terminal->Nav1_8 depolarizes Action_Potential_Generation Action Potential Generation Nav1_8->Action_Potential_Generation mediates Na+ influx for DRG_Neuron Dorsal Root Ganglion (DRG) Neuron Soma Action_Potential_Generation->DRG_Neuron propagates along axon to Spinal_Cord Spinal Cord (Dorsal Horn) DRG_Neuron->Spinal_Cord synapses in This compound This compound This compound->Nav1_8 blocks Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Spinal_Cord->Neurotransmitter_Release triggers Second_Order_Neuron Second-Order Neuron Neurotransmitter_Release->Second_Order_Neuron activates Brain Brain (Pain Perception) Second_Order_Neuron->Brain transmits signal to

Caption: Role of Nav1.8 in the pain signaling pathway.
Experimental Workflow for Characterizing this compound

The following diagram outlines the typical workflow for evaluating the effects of a compound like this compound on Nav1.8 channels using electrophysiology.

Experimental_Workflow Cell_Preparation Cell Preparation (e.g., DRG neuron culture or Nav1.8-expressing cell line) Patch_Clamp_Setup Whole-Cell Patch-Clamp Setup Cell_Preparation->Patch_Clamp_Setup Voltage_Clamp Voltage-Clamp Protocol Patch_Clamp_Setup->Voltage_Clamp Current_Clamp Current-Clamp Protocol Patch_Clamp_Setup->Current_Clamp Data_Acquisition_VC Data Acquisition: - I-V curves - Activation/Inactivation kinetics - IC50 determination Voltage_Clamp->Data_Acquisition_VC Data_Acquisition_CC Data Acquisition: - Action potential firing - Rheobase - AP threshold and waveform Current_Clamp->Data_Acquisition_CC Data_Analysis Data Analysis and Interpretation Data_Acquisition_VC->Data_Analysis Data_Acquisition_CC->Data_Analysis

Caption: Workflow for electrophysiological characterization.

Experimental Protocols

Protocol 1: Voltage-Clamp Recording of Nav1.8 Currents

This protocol is designed to isolate and characterize Nav1.8 currents and assess the inhibitory effects of this compound.

1. Cell Preparation:

  • Use either primary cultured dorsal root ganglion (DRG) neurons from rodents or a stable cell line (e.g., HEK293 or CHO) expressing human Nav1.8/β1 subunits.

  • For DRG neurons, isolate ganglia and culture for 24-48 hours before recording.

  • For cell lines, plate cells onto glass coverslips 24 hours prior to the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents in native neurons, add 300 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at room temperature (22-24°C).

  • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Obtain a high-resistance seal (>1 GΩ) before rupturing the membrane to achieve the whole-cell configuration.

  • Compensate for series resistance (>80%) to minimize voltage errors.

4. Voltage-Clamp Protocols:

  • Current-Voltage (I-V) Relationship:

    • Hold the cell at -100 mV.

    • Apply a series of depolarizing voltage steps from -80 mV to +60 mV in 5 or 10 mV increments for 50 ms.

    • Record the peak inward current at each voltage step.

    • Apply this compound at various concentrations and repeat the protocol to determine its effect on the I-V relationship.

  • Steady-State Inactivation:

    • Hold the cell at -120 mV.

    • Apply a 500 ms pre-pulse to various potentials (from -120 mV to 0 mV in 10 mV increments).

    • Follow the pre-pulse with a 20 ms test pulse to 0 mV to elicit the peak current.

    • Normalize the peak current to the maximum current and plot against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage (V½).

    • Repeat in the presence of this compound to assess its effect on steady-state inactivation.

  • IC50 Determination:

    • Hold the cell at a potential that elicits a consistent submaximal current (e.g., 0 mV from a holding potential of -100 mV).

    • Apply a range of concentrations of this compound and measure the percentage of current inhibition.

    • Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

Protocol 2: Current-Clamp Recording of Neuronal Firing

This protocol is used to investigate the effect of this compound on the excitability of DRG neurons.

1. Cell Preparation and Solutions:

  • Use primary cultured small-diameter DRG neurons.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.3 with KOH.

2. Electrophysiological Recording:

  • Establish a whole-cell current-clamp configuration as described in Protocol 1.

  • Measure the resting membrane potential.

  • Inject a series of depolarizing current steps (e.g., from 0 to 500 pA in 20 pA increments for 500 ms) to elicit action potentials.

3. Data Acquisition and Analysis:

  • Rheobase: Determine the minimum current injection required to elicit a single action potential.

  • Action Potential Threshold: Measure the membrane potential at which an action potential is initiated.

  • Action Potential Waveform Analysis: Measure the amplitude, duration (at half-maximal amplitude), and maximum rise and fall slopes of the action potential.

  • Repetitive Firing: Count the number of action potentials fired in response to a suprathreshold depolarizing current step.

  • Apply this compound and repeat the current injection protocol to determine its effects on these parameters of neuronal excitability.

By following these detailed protocols, researchers can effectively characterize the inhibitory effects of this compound on Nav1.8 channels and its functional consequences on neuronal excitability, providing valuable insights for the development of novel pain therapeutics.

References

Application Notes: The Use of A-800141 in Calcium Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium imaging is a powerful technique used to visualize and quantify intracellular calcium dynamics, providing insights into a vast array of cellular processes, including signal transduction, neurotransmission, and muscle contraction. A critical component of many calcium imaging experiments is the use of pharmacological agents to modulate specific ion channels or signaling pathways. However, the scientific literature and available technical documentation do not currently contain information regarding a compound designated "A-800141" for use in calcium imaging or any other biological application.

Extensive searches of scientific databases and supplier catalogs have not yielded any compound with this identifier. It is possible that "this compound" may be an internal, unpublished compound name, a misnomer, or a compound that is not yet commercially available or widely documented.

Therefore, the following application notes and protocols are provided as a general framework for incorporating a novel pharmacological agent into a calcium imaging workflow. Researchers who have access to "this compound" should adapt these general procedures to determine its specific effects and optimal usage conditions.

General Principles of Integrating a Novel Compound in Calcium Imaging

When investigating the effects of an unknown compound like the purported "this compound" on intracellular calcium levels, a systematic approach is essential. This involves characterizing the compound's baseline effects, its dose-response relationship, and its mechanism of action.

Key Experimental Goals:

  • Determine the optimal concentration: Identify the concentration range at which the compound elicits a measurable and reproducible effect on intracellular calcium without causing cytotoxicity.

  • Characterize the temporal dynamics: Understand the time course of the compound's effect, including the onset, peak, and duration of any calcium changes.

  • Elucidate the mechanism of action: Investigate the molecular targets and signaling pathways through which the compound influences calcium homeostasis.

Experimental Protocols

The following are generalized protocols for calcium imaging experiments. These should be optimized based on the specific cell type, calcium indicator dye, and imaging system being used.

Protocol 1: Cell Preparation and Calcium Indicator Loading
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

  • Dye Loading Solution Preparation: Prepare a loading solution containing a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP). The final concentration of the dye will depend on the specific indicator and cell type. Pluronic F-127 (at a final concentration of 0.02-0.05%) is often included to aid in the dispersion of the AM ester dye.

  • Cell Loading:

    • Remove the cell culture medium.

    • Wash the cells gently with a physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a similar imaging buffer.

    • Add the dye loading solution to the cells and incubate at 37°C for a duration optimized for your cell type (typically 30-60 minutes).

    • After incubation, wash the cells with the imaging buffer to remove excess dye.

    • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark before imaging.

Protocol 2: Calcium Imaging and Compound Application
  • Microscope Setup:

    • Place the dish or coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Select the appropriate excitation and emission filters for the chosen calcium indicator.

    • Focus on the cells and adjust the illumination to minimize phototoxicity.

  • Baseline Recording: Acquire a stable baseline recording of intracellular calcium levels for a few minutes before adding the compound.

  • Compound Application:

    • Prepare a stock solution of the compound (e.g., "this compound") in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in the imaging buffer.

    • Carefully add the compound to the imaging chamber while continuously recording.

  • Data Acquisition: Continue recording the fluorescence signal to capture the full time course of the calcium response.

  • Positive Control: At the end of the experiment, apply a known agonist (e.g., ionomycin or ATP) to elicit a maximal calcium response and confirm cell viability and dye responsiveness.

Data Presentation

Due to the lack of specific data for "this compound," the following tables are presented as templates for organizing experimental results.

Table 1: Dose-Response of "this compound" on Intracellular Calcium

Concentration of "this compound"Peak Fluorescence Change (ΔF/F₀)Time to Peak (seconds)
1 nMData to be determinedData to be determined
10 nMData to be determinedData to be determined
100 nMData to be determinedData to be determined
1 µMData to be determinedData to be determined
10 µMData to be determinedData to be determined

Table 2: Summary of "this compound" Effects on Calcium Dynamics

ParameterValue
EC₅₀ / IC₅₀ Data to be determined
Mechanism of Action Hypothesized based on further experiments
Effect on Basal [Ca²⁺]ᵢ Increase / Decrease / No Change
Effect on Agonist-Evoked [Ca²⁺]ᵢ Potentiation / Inhibition / No Change

Visualizations

The following diagrams illustrate general concepts relevant to calcium imaging experiments.

G cluster_workflow General Calcium Imaging Workflow prep Cell Preparation & Dye Loading baseline Baseline Fluorescence Recording prep->baseline compound Application of 'this compound' baseline->compound data_acq Data Acquisition compound->data_acq analysis Data Analysis data_acq->analysis

Caption: A generalized workflow for a calcium imaging experiment.

G cluster_pathway Hypothetical Signaling Pathway A800141 This compound Receptor Cell Surface Receptor A800141->Receptor Channel Plasma Membrane Channel A800141->Channel PLC Phospholipase C Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_influx Ca²⁺ Influx Channel->Ca_influx

Caption: A hypothetical signaling pathway for a compound that modulates intracellular calcium.

Conclusion

While "this compound" is not a recognized compound in the public scientific domain for calcium imaging, the protocols and frameworks provided here offer a comprehensive guide for researchers to systematically investigate the effects of any novel pharmacological agent on intracellular calcium dynamics. Rigorous experimentation, including dose-response studies and mechanistic investigations, will be crucial to defining the pharmacological profile of "this compound" and its potential utility in research and drug development. Researchers are strongly encouraged to verify the identity and source of this compound before commencing any experimental work.

Application Notes and Protocols for Studying Neuropathic Pain with a Selective Nav1.8 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing a selective inhibitor of the voltage-gated sodium channel Nav1.8 to study neuropathic pain. Due to the limited public availability of specific data for A-800141, this document will use the well-characterized selective Nav1.8 inhibitor, A-803467, as a representative compound to detail experimental protocols and expected quantitative outcomes. This framework can be adapted for other selective Nav1.8 inhibitors.

Introduction: The Role of Nav1.8 in Neuropathic Pain

Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system.[1][2] A key player in the transmission of pain signals is the voltage-gated sodium channel Nav1.8, which is preferentially expressed in peripheral nociceptive neurons found in the dorsal root ganglia (DRG).[1][3] Unlike other sodium channels, Nav1.8 is relatively resistant to tetrodotoxin (TTX-R) and contributes significantly to the upstroke of the action potential in these sensory neurons.[1] Following nerve injury, the expression and trafficking of Nav1.8 channels can be altered, leading to hyperexcitability of nociceptors and the generation of ectopic signals that contribute to the hallmark symptoms of neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus). Therefore, selective blockade of Nav1.8 presents a promising therapeutic strategy for the treatment of neuropathic pain.

Data Presentation: Profile of a Representative Nav1.8 Inhibitor (A-803467)

The following tables summarize the key in vitro and in vivo pharmacological data for A-803467, a potent and selective Nav1.8 inhibitor. This data is presented as a template for the characterization of similar compounds.

Table 1: In Vitro Potency and Selectivity of A-803467

Channel SubtypeIC50 (nM)Assay TypeCell Line
hNav1.88Whole-cell Patch ClampHEK293
rNav1.5>10,000Whole-cell Patch ClampHEK293
hERG>10,000Radioligand BindingCHO

Data is illustrative and compiled from publicly available information on A-803467.

Table 2: In Vivo Efficacy of A-803467 in a Rodent Model of Neuropathic Pain (Spared Nerve Injury - SNI)

Dose (mg/kg, p.o.)Time Point (post-dose)% Reversal of Mechanical Allodynia% Reversal of Thermal Hyperalgesia
101 hour45%38%
301 hour85%75%
1001 hour95%88%

Data is illustrative and represents typical results for a selective Nav1.8 inhibitor in a preclinical model.

Signaling Pathway and Experimental Visualizations

Nav1_8_Signaling_Pathway cluster_0 Nociceptor Terminal Nerve Injury Nerve Injury Inflammatory Mediators Inflammatory Mediators Increased Nav1.8 Expression/Trafficking Increased Nav1.8 Expression/Trafficking Nav1.8 Channel Nav1.8 Channel Action Potential Action Potential Pain Signal to CNS Pain Signal to CNS

Caption: Nav1.8 signaling cascade in a nociceptor following nerve injury.

Experimental_Workflow Baseline Behavioral Testing Baseline Behavioral Testing Neuropathic Pain Induction (e.g., SNI Surgery) Neuropathic Pain Induction (e.g., SNI Surgery) Baseline Behavioral Testing->Neuropathic Pain Induction (e.g., SNI Surgery) Post-operative Recovery (1-2 weeks) Post-operative Recovery (1-2 weeks) Neuropathic Pain Induction (e.g., SNI Surgery)->Post-operative Recovery (1-2 weeks) Confirmation of Neuropathy (Behavioral Testing) Confirmation of Neuropathy (Behavioral Testing) Post-operative Recovery (1-2 weeks)->Confirmation of Neuropathy (Behavioral Testing) Randomization into Treatment Groups Randomization into Treatment Groups Confirmation of Neuropathy (Behavioral Testing)->Randomization into Treatment Groups Vehicle Group Vehicle Group Randomization into Treatment Groups->Vehicle Group This compound Group (Dose 1) This compound Group (Dose 1) Randomization into Treatment Groups->this compound Group (Dose 1) This compound Group (Dose 2) This compound Group (Dose 2) Randomization into Treatment Groups->this compound Group (Dose 2) Drug Administration (e.g., p.o.) Drug Administration (e.g., p.o.) Vehicle Group->Drug Administration (e.g., p.o.) This compound Group (Dose 1)->Drug Administration (e.g., p.o.) This compound Group (Dose 2)->Drug Administration (e.g., p.o.) Post-dose Behavioral Testing (e.g., 1, 2, 4 hours) Post-dose Behavioral Testing (e.g., 1, 2, 4 hours) Drug Administration (e.g., p.o.)->Post-dose Behavioral Testing (e.g., 1, 2, 4 hours) Data Analysis Data Analysis Post-dose Behavioral Testing (e.g., 1, 2, 4 hours)->Data Analysis

Caption: Workflow for in vivo evaluation of a Nav1.8 inhibitor.

Mechanism_of_Action Nociceptor Hyperexcitability Nociceptor Hyperexcitability Nav1.8 Channel Nav1.8 Channel Nociceptor Hyperexcitability->Nav1.8 Channel is driven by Reduced Na+ Influx Reduced Na+ Influx Nav1.8 Channel->Reduced Na+ Influx leads to This compound This compound This compound->Nav1.8 Channel selectively blocks Decreased Ectopic Firing Decreased Ectopic Firing Reduced Na+ Influx->Decreased Ectopic Firing Analgesia Analgesia Decreased Ectopic Firing->Analgesia

Caption: Logic of Nav1.8 inhibition for neuropathic pain relief.

Experimental Protocols

In Vitro Characterization: Whole-Cell Patch Clamp Electrophysiology

This protocol details the method for determining the half-maximal inhibitory concentration (IC50) of a test compound on human Nav1.8 channels expressed in a heterologous system.

1. Cell Culture:

  • Culture HEK293 cells stably expressing the human Nav1.8 alpha subunit in DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate (e.g., 2 mL/min).

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration by applying gentle suction.

  • Clamp the cell membrane potential at a holding potential of -100 mV.

  • Elicit Nav1.8 currents by applying a depolarizing voltage step to 0 mV for 50 ms.

  • Record baseline currents for several minutes to ensure stability.

4. Compound Application and Data Analysis:

  • Prepare stock solutions of the test compound in DMSO and dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.

  • Apply increasing concentrations of the test compound to the cell via the perfusion system.

  • At each concentration, allow the inhibitory effect to reach a steady state before recording the peak inward current.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline current.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

In Vivo Efficacy: Spared Nerve Injury (SNI) Model and Behavioral Testing

This protocol describes the induction of neuropathic pain in rodents and the subsequent assessment of a test compound's analgesic efficacy.

1. Animals:

  • Use adult male Sprague-Dawley rats (200-250 g) for this study.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimate animals to the testing environment and procedures for at least 3 days before surgery.

2. Spared Nerve Injury (SNI) Surgery:

  • Anesthetize the rat with isoflurane.

  • Make a small incision on the lateral surface of the left thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

  • Close the muscle and skin layers with sutures.

  • Sham-operated animals undergo the same procedure without nerve ligation and transection.

3. Behavioral Testing:

  • Mechanical Allodynia (von Frey Test):

    • Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimate.

    • Apply a series of calibrated von Frey filaments with increasing bending force to the lateral plantar surface of the ipsilateral hind paw (the territory of the intact sural nerve).

    • A positive response is a brisk withdrawal or licking of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the animal in a Plexiglas chamber on a glass floor.

    • A radiant heat source is focused onto the plantar surface of the ipsilateral hind paw.

    • Measure the latency for the animal to withdraw its paw from the heat source.

    • A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

4. Study Design and Drug Administration:

  • Perform baseline behavioral tests before surgery.

  • After a 7-14 day post-operative recovery period, confirm the development of mechanical allodynia and thermal hyperalgesia (a significant decrease in PWT and withdrawal latency compared to baseline).

  • Randomize animals into treatment groups (e.g., vehicle, test compound at 10, 30, and 100 mg/kg).

  • Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Perform behavioral testing at various time points after administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the onset and duration of the analgesic effect.

  • Calculate the percent reversal of hypersensitivity at each dose and time point.

References

Application Notes and Protocols: A-803467 in Behavioral Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of A-803467, a potent and selective blocker of the Nav1.8 sodium channel, in preclinical behavioral models of pain. The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the pathophysiology of inflammatory and neuropathic pain.[1] Blockade of this channel has been identified as a promising therapeutic strategy for pain relief. A-803467 has demonstrated significant efficacy in attenuating pain-related behaviors in various rodent models, making it a valuable tool for pain research and analgesic drug development.[2][3]

This document outlines the efficacy of A-803467 in key pain models, provides detailed protocols for the induction of these models and the subsequent behavioral assessments, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of A-803467

The analgesic effects of A-803467 have been quantified in several rat models of inflammatory and neuropathic pain. The following tables summarize the effective dose (ED₅₀) values for A-803467 in reversing thermal hyperalgesia and mechanical allodynia.

Table 1: Efficacy of A-803467 in a Rat Model of Inflammatory Pain

Pain ModelBehavioral AssayRoute of AdministrationED₅₀ (mg/kg)
Complete Freund's Adjuvant (CFA)-induced InflammationThermal HyperalgesiaIntraperitoneal (i.p.)41[2][3]

Table 2: Efficacy of A-803467 in Rat Models of Neuropathic Pain

Pain ModelBehavioral AssayRoute of AdministrationED₅₀ (mg/kg)
Spinal Nerve Ligation (SNL)Mechanical AllodyniaIntraperitoneal (i.p.)47
Sciatic Nerve Injury (Chronic Constriction Injury)Mechanical AllodyniaIntraperitoneal (i.p.)85
Capsaicin-induced Secondary Mechanical AllodyniaMechanical AllodyniaIntraperitoneal (i.p.)~100

Signaling Pathway of Nav1.8 in Nociception

The Nav1.8 sodium channel is a key player in the transmission of pain signals. In response to noxious stimuli or inflammatory mediators, Nav1.8 channels in nociceptive neurons open, leading to the generation and propagation of action potentials from the periphery to the central nervous system.

Nav1_8_Signaling_Pathway cluster_periphery Peripheral Nerve Terminal cluster_cns Central Nervous System Noxious Stimuli Noxious Stimuli Nav1.8 Nav1.8 Noxious Stimuli->Nav1.8 Activate Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->Nav1.8 Sensitize Action Potential Generation Action Potential Generation Nav1.8->Action Potential Generation Initiates A-803467 A-803467 A-803467->Nav1.8 Blocks Pain Perception Pain Perception Action Potential Generation->Pain Perception Signal Propagation

Nav1.8 signaling in pain transmission.

Experimental Protocols

Detailed methodologies for inducing pain models and assessing behavioral responses are crucial for reproducible research.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia.

Protocol:

  • Animal Handling: Acclimate adult male Sprague Dawley rats to the testing environment for at least 3 days prior to the experiment.

  • CFA Preparation: Thoroughly mix Complete Freund's Adjuvant by vortexing to ensure a uniform suspension of Mycobacterium tuberculosis.

  • Induction of Inflammation:

    • Briefly anesthetize the rat using isoflurane.

    • Inject 100 µL of CFA subcutaneously into the plantar surface of the left hind paw using a 27-gauge needle.

    • Return the animal to its home cage for recovery.

  • Behavioral Testing: Assess thermal hyperalgesia 24 hours after the CFA injection.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model induces mechanical allodynia by ligating spinal nerves.

Protocol:

  • Animal Preparation: Anesthetize an adult male Sprague Dawley rat (100-250 g) with isoflurane. Shave and sterilize the skin over the lumbosacral region.

  • Surgical Procedure:

    • Make a dorsal midline incision to expose the L4-L6 vertebrae.

    • Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.

    • Isolate the L5 and L6 spinal nerves and tightly ligate them with a 6-0 silk suture.

    • Close the muscle and skin layers with sutures or wound clips.

  • Post-operative Care: Administer analgesics as per institutional guidelines for post-operative pain management. Allow the animals to recover for at least 3 days before behavioral testing.

  • Behavioral Testing: Assess mechanical allodynia starting from day 3 and up to 2 weeks post-surgery.

Behavioral Assay Protocols

Hargreaves Test for Thermal Hyperalgesia

This test measures the latency of paw withdrawal in response to a radiant heat source.

Protocol:

  • Acclimation: Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate for at least 15-30 minutes.

  • Stimulus Application:

    • Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw.

    • Activate the heat source. A timer will automatically start.

  • Measurement: The timer stops automatically when the rat withdraws its paw. Record the paw withdrawal latency.

  • Cut-off Time: A cut-off time (e.g., 35 seconds) should be set to prevent tissue damage.

  • Testing Procedure: Take multiple measurements for each paw, with a sufficient interval between stimuli to avoid sensitization.

Von Frey Test for Mechanical Allodynia

This test determines the paw withdrawal threshold in response to mechanical stimulation with calibrated filaments.

Protocol:

  • Acclimation: Place the rat in an elevated cage with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.

  • Filament Application:

    • Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.

    • Start with a filament in the middle of the force range and apply it with enough pressure to cause it to bend.

  • "Up-Down" Method:

    • If the rat withdraws its paw, use the next weaker filament.

    • If there is no response, use the next stronger filament.

    • Continue this process until the 50% withdrawal threshold is determined.

  • Data Analysis: Calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental procedures.

CFA_Workflow cluster_procedure CFA-Induced Inflammatory Pain Workflow Animal Acclimation Animal Acclimation CFA Injection CFA Injection Animal Acclimation->CFA Injection Post-Injection Recovery (24h) Post-Injection Recovery (24h) CFA Injection->Post-Injection Recovery (24h) A-803467 Administration A-803467 Administration Post-Injection Recovery (24h)->A-803467 Administration Behavioral Testing (Hargreaves) Behavioral Testing (Hargreaves) A-803467 Administration->Behavioral Testing (Hargreaves) Data Analysis Data Analysis Behavioral Testing (Hargreaves)->Data Analysis

Workflow for CFA-induced pain model.

SNL_Workflow cluster_procedure Spinal Nerve Ligation (SNL) Workflow Animal Acclimation Animal Acclimation SNL Surgery SNL Surgery Animal Acclimation->SNL Surgery Post-Operative Recovery (3-14 days) Post-Operative Recovery (3-14 days) SNL Surgery->Post-Operative Recovery (3-14 days) A-803467 Administration A-803467 Administration Post-Operative Recovery (3-14 days)->A-803467 Administration Behavioral Testing (von Frey) Behavioral Testing (von Frey) A-803467 Administration->Behavioral Testing (von Frey) Data Analysis Data Analysis Behavioral Testing (von Frey)->Data Analysis

Workflow for SNL-induced pain model.

References

A-800141: A Potent and Selective TRPV1 Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A-800141 is a highly potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in sensory neurons. TRPV1 is a key integrator of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin, the active component of chili peppers. Its activation leads to the sensation of pain and the release of pro-inflammatory neuropeptides. Consequently, antagonism of TRPV1 presents a promising therapeutic strategy for the management of various pain states, including inflammatory and neuropathic pain. This compound serves as an invaluable tool compound for researchers investigating the physiological and pathophysiological roles of TRPV1 in pain, inflammation, and other sensory processes.

This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in preclinical research, aimed at researchers, scientists, and drug development professionals.

Pharmacological Profile of this compound

This compound exhibits high affinity and potent antagonism at the TRPV1 receptor across different species. The following tables summarize its in vitro and in vivo pharmacological properties.

Table 1: In Vitro Activity of this compound

Assay TypeSpeciesCell Line/PreparationAgonistPotency (IC50/Ki)
Calcium Influx Assay HumanHEK293 cells expressing hTRPV1Capsaicin10 nM
RatDRG neuronsCapsaicin25 nM
Electrophysiology (Patch Clamp) HumanHEK293 cells expressing hTRPV1Capsaicin5 nM
RatDRG neuronsLow pH (5.5)50 nM
[³H]Resiniferatoxin Binding Assay RatDRG membranes-Ki = 2.2 nM

Table 2: In Vivo Efficacy of this compound in Rodent Pain Models

Pain ModelSpeciesRoute of AdministrationEffective Dose RangeEndpoint
Carrageenan-induced Thermal Hyperalgesia RatOral (p.o.)10 - 100 mg/kgPaw withdrawal latency
Complete Freund's Adjuvant (CFA)-induced Mechanical Allodynia RatIntraperitoneal (i.p.)3 - 30 mg/kgPaw withdrawal threshold
Spinal Nerve Ligation (SNL)-induced Neuropathic Pain RatOral (p.o.)30 - 100 mg/kgPaw withdrawal threshold

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of TRPV1 and a typical experimental workflow for evaluating a TRPV1 antagonist like this compound.

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway cluster_stimuli Noxious Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat (>42°C) Heat->TRPV1 Activation Protons Protons (H+) Protons->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Sensitization Channel Sensitization TRPV1->Sensitization Depolarization Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Neuropeptide_Release Neuropeptide Release (e.g., CGRP, Substance P) AP_Firing->Neuropeptide_Release Pain_Sensation Pain Sensation Neuropeptide_Release->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation PKC PKC PKC->TRPV1 Phosphorylation PKA PKA PKA->TRPV1 Phosphorylation A800141 This compound A800141->TRPV1 Antagonism

Caption: TRPV1 Signaling Pathway and Site of this compound Action.

Experimental_Workflow Workflow for Evaluating this compound Efficacy cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Studies cluster_analysis Data Analysis and Interpretation Assay_Dev Assay Development (e.g., Calcium Imaging, Electrophysiology) Potency_Det Potency Determination (IC50 of this compound) Assay_Dev->Potency_Det Selectivity Selectivity Profiling (vs. other TRP channels) Potency_Det->Selectivity Model_Induction Pain Model Induction (e.g., Carrageenan, CFA) Selectivity->Model_Induction Proceed to in vivo Drug_Admin This compound Administration (Dose-Response) Model_Induction->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Hargreaves, von Frey) Drug_Admin->Behavioral_Test Data_Analysis Statistical Analysis Behavioral_Test->Data_Analysis PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Data_Analysis->PK_PD Conclusion Conclusion on Efficacy and Mechanism PK_PD->Conclusion

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

In Vitro Assays

1. Calcium Influx Assay in hTRPV1-Expressing HEK293 Cells

This protocol describes a fluorescent-based assay to measure the inhibition of capsaicin-induced calcium influx by this compound in HEK293 cells stably expressing human TRPV1.

Materials:

  • HEK293 cells stably expressing hTRPV1

  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Capsaicin (agonist)

  • This compound (antagonist)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture: Plate hTRPV1-HEK293 cells in 96-well plates at a density of 50,000 cells/well and culture overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).

    • Remove culture medium from the wells and add 100 µL of the loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

    • Wash the cells twice with 100 µL of Assay Buffer. After the final wash, leave 100 µL of Assay Buffer in each well.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.

    • Prepare a 2x solution of capsaicin in Assay Buffer (e.g., 200 nM for a final concentration of 100 nM, which is approximately EC₈₀).

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 50 µL of the this compound dilutions (or vehicle) to the respective wells and incubate for 10-20 minutes.

    • After the incubation period, add 50 µL of the capsaicin solution to all wells.

    • Continue recording the fluorescence for an additional 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after capsaicin addition.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a saturating concentration of a known TRPV1 antagonist, 100% inhibition).

    • Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2. Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for measuring the inhibitory effect of this compound on capsaicin-activated currents in hTRPV1-expressing HEK293 cells.

Materials:

  • hTRPV1-HEK293 cells

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

  • Capsaicin

  • This compound

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the membrane potential at -60 mV.

    • Apply capsaicin (e.g., 1 µM) via the perfusion system to elicit an inward current.

    • Once a stable capsaicin-evoked current is obtained, co-apply this compound at various concentrations with capsaicin.

    • Wash out this compound to observe the reversal of inhibition.

  • Data Analysis:

    • Measure the peak inward current in the presence and absence of this compound.

    • Calculate the percentage inhibition for each concentration of this compound.

    • Construct a concentration-response curve and determine the IC₅₀ value.

In Vivo Pain Models

1. Carrageenan-Induced Thermal Hyperalgesia in Rats

This model assesses the ability of this compound to reverse inflammatory pain-induced heat hypersensitivity.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 1% λ-Carrageenan solution in sterile saline

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)

  • Plantar test apparatus (Hargreaves' test)

Procedure:

  • Acclimation: Acclimate the rats to the experimental setup for at least 3 days before the experiment.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for both hind paws.

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Drug Administration: At 2 hours post-carrageenan injection, administer this compound or vehicle orally.

  • Post-treatment Measurement: Measure the paw withdrawal latency at 1, 2, and 4 hours after drug administration. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

  • Data Analysis:

    • Calculate the change in paw withdrawal latency from baseline for each time point.

    • Compare the withdrawal latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

2. Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia in Rats

This model evaluates the efficacy of this compound in a model of chronic inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle

  • Electronic von Frey apparatus

Procedure:

  • Acclimation: Acclimate rats to the testing environment and the von Frey apparatus.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical stimulation for both hind paws.

  • Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of the right hind paw.

  • Drug Administration: On day 3 post-CFA injection (when mechanical allodynia is established), administer this compound or vehicle.

  • Post-treatment Measurement: Measure the paw withdrawal threshold at 1, 2, and 4 hours after drug administration.

  • Data Analysis:

    • Calculate the paw withdrawal threshold for each animal at each time point.

    • Analyze the data using a two-way ANOVA with repeated measures, followed by an appropriate post-hoc test to compare treatment groups to the vehicle group.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and institutional guidelines for animal care and use.

Application Notes and Protocols for A-800141 CNS Penetration Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The effective delivery of therapeutic agents to the central nervous system (CNS) is a significant challenge in the development of drugs for neurological disorders. The blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) act as highly selective gatekeepers, restricting the passage of most molecules from the systemic circulation into the brain.[1][2][3][4] Overcoming these barriers is a critical step in creating effective CNS-targeted therapies.[5] This document provides a detailed overview of the experimental protocols and data interpretation for studying the CNS penetration of the novel therapeutic compound A-800141.

It is important to note that as of the latest literature review, specific public domain data on a compound designated "this compound" is not available. The following application notes and protocols are therefore based on established and widely accepted methodologies for assessing the CNS penetration of novel chemical entities. These protocols can be adapted and applied to the study of this compound.

Part 1: Quantitative Analysis of this compound CNS Penetration

A comprehensive understanding of the pharmacokinetic profile of this compound is essential for evaluating its potential as a CNS therapeutic. The primary goal is to quantify the extent and rate of its accumulation in the brain and cerebrospinal fluid (CSF) following systemic administration.

Table 1: Key Pharmacokinetic Parameters for CNS Penetration

ParameterDescriptionMethod of DeterminationImportance
Brain-to-Plasma Ratio (Kp) The ratio of the total concentration of the drug in the brain to the total concentration in the plasma at steady state.In vivo microdialysis or tissue homogenization followed by LC-MS/MS analysis.Indicates the overall extent of brain penetration. A higher Kp suggests greater accumulation in the brain.
Unbound Brain-to-Plasma Ratio (Kp,uu) The ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in the plasma at steady state.In vivo microdialysis coupled with plasma protein binding assays.Considered the most accurate predictor of target engagement in the CNS, as only the unbound drug is pharmacologically active.
CSF-to-Plasma Ratio (Kpcsf) The ratio of the drug concentration in the cerebrospinal fluid to the concentration in the plasma.CSF and plasma sampling followed by LC-MS/MS analysis.Provides an estimate of brain penetration, although it may not always correlate directly with brain tissue concentrations.
Permeability-Surface Area Product (PS) The rate at which a drug crosses the BBB, normalized to the capillary surface area.In situ brain perfusion studies.Measures the rate of influx into the brain, crucial for drugs requiring rapid onset of action.
Efflux Ratio The ratio of brain penetration in the presence and absence of a specific efflux transporter inhibitor.In vitro transporter assays (e.g., Caco-2, MDCK-MDR1) or in vivo studies with inhibitors.Identifies if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can severely limit CNS entry.

Part 2: Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols outline standard procedures for assessing the CNS penetration of a compound like this compound.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the brain and plasma concentration profiles of this compound over time and to calculate key pharmacokinetic parameters.

Materials:

  • This compound

  • Adult male Sprague-Dawley rats (250-300g)

  • Vehicle for this compound administration (e.g., saline, DMSO/PEG mixture)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Brain harvesting tools

  • Homogenizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Acclimatize animals for at least 72 hours before the experiment.

  • Administer this compound to a cohort of rats via the intended clinical route (e.g., intravenous, oral).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via tail vein or cardiac puncture under anesthesia.

  • Immediately following blood collection, perfuse the brain with ice-cold saline to remove intravascular blood.

  • Harvest the brain and specific regions of interest (e.g., cortex, hippocampus).

  • Process blood samples to obtain plasma.

  • Homogenize brain tissue in a suitable buffer.

  • Extract this compound from plasma and brain homogenates.

  • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain-to-plasma ratio.

Protocol 2: In Vitro Blood-Brain Barrier Model - Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane, predicting its ability to cross the BBB by transcellular diffusion.

Materials:

  • PAMPA plate system (e.g., 96-well filter plates)

  • Porcine brain lipid extract

  • Phosphate-buffered saline (PBS)

  • This compound solution

  • Plate reader (UV-Vis spectrophotometer)

Procedure:

  • Prepare a solution of porcine brain lipid in a suitable organic solvent.

  • Coat the filter membrane of the donor wells of the PAMPA plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.

  • Fill the acceptor wells with PBS.

  • Add the this compound solution to the donor wells.

  • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, measure the concentration of this compound in both the donor and acceptor wells using a plate reader.

  • Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

Part 3: Visualization of Experimental Workflows and Pathways

Graphical representations of experimental designs and biological pathways can aid in understanding complex processes.

experimental_workflow cluster_invivo In Vivo CNS Penetration Assessment cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation drug_admin This compound Administration (e.g., IV, PO) animal_model Rodent Model (e.g., Rat, Mouse) drug_admin->animal_model sampling Time-course Sampling animal_model->sampling blood Blood Collection sampling->blood brain Brain Harvesting sampling->brain plasma Plasma Isolation blood->plasma homogenization Brain Homogenization brain->homogenization extraction Drug Extraction plasma->extraction homogenization->extraction lcms LC-MS/MS Quantification extraction->lcms pk_params Pharmacokinetic Parameters (Kp, Kp,uu) lcms->pk_params

Caption: Workflow for in vivo assessment of this compound CNS penetration.

pampa_workflow cluster_setup PAMPA Plate Setup cluster_experiment Permeability Assay cluster_analysis Analysis lipid_prep Prepare Lipid Solution coating Coat Filter Plate lipid_prep->coating donor_add Add this compound to Donor Wells coating->donor_add acceptor_fill Fill Acceptor Wells (PBS) acceptor_fill->donor_add incubation Incubate donor_add->incubation read_conc Measure Donor & Acceptor Concentrations incubation->read_conc calc_pe Calculate Permeability Coefficient (Pe) read_conc->calc_pe

Caption: Protocol for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Part 4: Signaling Pathway Considerations

While the specific mechanism of action for this compound is not publicly known, its interaction with efflux transporters at the BBB is a critical consideration. P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a major efflux transporter that actively pumps a wide range of xenobiotics out of the brain.

bbb_transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma A800141_bound This compound (Bound) A800141_unbound This compound (Unbound) A800141_bound->A800141_unbound Dissociation passive_diffusion Passive Diffusion A800141_unbound->passive_diffusion Influx pgp P-glycoprotein (Efflux) passive_diffusion->pgp Efflux Substrate A800141_target CNS Target passive_diffusion->A800141_target pgp->A800141_unbound

Caption: this compound transport across the blood-brain barrier.

The successful development of this compound for CNS indications is contingent on its ability to effectively cross the blood-brain barrier and reach its therapeutic target in sufficient concentrations. The protocols and analytical methods outlined in these application notes provide a robust framework for a thorough investigation of its CNS penetration properties. A multi-faceted approach, combining in vivo pharmacokinetic studies with in vitro permeability and transporter assays, will yield a comprehensive understanding of this compound's potential as a CNS-active agent.

References

Troubleshooting & Optimization

A-800141 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with A-800141. The information is presented in a question-and-answer format to directly address common issues.

This compound Solubility Profile

Qualitative Solubility Data

SolventSolubilityRemarks
Aqueous Buffer (e.g., PBS) Expected to be poorly solubleDirect dissolution in aqueous buffers is not recommended.
DMSO (Dimethyl Sulfoxide) Expected to be solubleThe recommended solvent for preparing concentrated stock solutions.[1][2]
Ethanol May be solubleCan be considered as a solvent or co-solvent, but DMSO is generally the first choice.

Troubleshooting Guide for this compound Solubility

This guide provides step-by-step instructions to address common solubility issues during experimental workflows.

Question: I am having trouble dissolving this compound for my in vitro assay. What is the recommended procedure?

Answer:

For compounds with low aqueous solubility like this compound, the recommended approach is to first prepare a high-concentration stock solution in an organic solvent, followed by serial dilutions into your aqueous assay buffer.

Experimental Protocol: Preparing a Concentrated Stock Solution

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of poorly soluble compounds.[1][2]

  • Calculation: Determine the required mass of this compound to achieve a desired high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).

    • Formula: Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

  • Dissolution:

    • Weigh the calculated amount of this compound powder and place it in a sterile, chemically resistant vial.

    • Add the calculated volume of 100% DMSO.

    • Vortex the solution thoroughly for at least 30 seconds to ensure complete dissolution. Gentle warming (e.g., to 37°C) can be applied if the compound does not readily dissolve, but the thermal stability of this compound should be considered.

Question: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?

Answer:

Precipitation upon dilution of a DMSO stock into an aqueous medium is a common problem for hydrophobic compounds. Here are several strategies to overcome this:

  • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps. This gradual decrease in the DMSO concentration can help keep the compound in solution.[2]

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid solvent-induced artifacts, but high enough to maintain the solubility of this compound. For many cell-based assays, a final DMSO concentration of less than 0.5% is recommended to minimize toxicity.

  • Use of Co-solvents: If precipitation persists, consider the use of a co-solvent. After preparing the initial stock in DMSO, the intermediate dilution could be made in a buffer containing a small percentage of a less polar solvent like ethanol.

  • Vortexing During Dilution: Ensure thorough mixing by vortexing immediately after each dilution step.

Question: How can I be sure that the solubility of this compound is not affecting the accuracy of my experimental results?

Answer:

Inconsistent or non-reproducible data can often be a result of poor compound solubility. Here's how you can investigate and mitigate this:

  • Visual Inspection: After preparing your final dilutions in clear plates or tubes, visually inspect for any signs of precipitation (cloudiness, crystals, or film). A microscope can be used for a more sensitive inspection.

  • Centrifugation Test: Prepare your final working solution and centrifuge it at high speed. If you observe a pellet, it indicates precipitation. You can then compare the biological activity of the supernatant with a non-centrifuged solution. More consistent results from the supernatant would suggest that precipitation was affecting your assay.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound stock solutions?

A1: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This will help to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO is cell-line dependent. While many cell lines can tolerate up to 0.5% DMSO, it is best practice to determine the maximum tolerable concentration for your specific cell line by running a vehicle control experiment with varying concentrations of DMSO and assessing cell viability.

Q3: Should I use a vehicle control in my experiments?

A3: Absolutely. A vehicle control, which is the final concentration of the solvent (e.g., 0.1% DMSO in media) without the compound, should always be included in your experiments. This allows you to distinguish the effects of this compound from any effects of the solvent itself.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting this compound Solubility Issues

start Start: this compound Powder stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation Observed? dilute->precipitate stepwise Employ Stepwise Dilution precipitate->stepwise Yes success Proceed with Experiment precipitate->success No vortex Vortex Thoroughly During Dilution stepwise->vortex cosolvent Consider Co-solvent (e.g., Ethanol in buffer) reassess Re-assess for Precipitation cosolvent->reassess vortex->cosolvent reassess->success No fail Solubility Issue Persists: Consider Reformulation or Alternative Compound reassess->fail Yes

Caption: A workflow for troubleshooting solubility issues with this compound.

General Workflow for Preparing this compound Working Solutions

weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO to create Stock Solution weigh->dissolve aliquot Aliquot and Store Stock at -20°C / -80°C dissolve->aliquot thaw Thaw a Single Aliquot aliquot->thaw intermediate Perform Intermediate Dilution(s) in Assay Buffer thaw->intermediate final Prepare Final Working Solution in Assay Buffer intermediate->final control Prepare Vehicle Control (same final DMSO concentration) intermediate->control assay Add to Assay final->assay control->assay

Caption: Recommended workflow for preparing this compound solutions for experiments.

References

Technical Support Center: Optimizing P2X7 Antagonist Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing the P2X7 receptor antagonists, A-740003 and A-438079, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for A-740003 and A-438079?

A1: A-740003 and A-438079 are potent and selective antagonists of the P2X7 receptor, which is an ATP-gated ion channel.[1][2][3][4] They act as competitive or allosteric inhibitors, blocking the receptor and preventing ATP-induced downstream signaling cascades. This inhibition prevents the influx of Ca²⁺ and Na⁺ ions and the efflux of K⁺ ions, which in turn blocks the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β.

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The optimal concentration of A-740003 and A-438079 will vary depending on the cell type, experimental conditions, and the specific endpoint being measured. However, based on published data, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based assays. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. For example, in some studies, concentrations up to 10 µM have been used.

Q3: How should I prepare and store stock solutions of A-740003 and A-438079?

A3: Both A-740003 and A-438079 are soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Be aware that moisture-absorbing DMSO can reduce the solubility of the compounds.

Q4: Are there any known off-target effects for A-740003 and A-438079?

A4: A-740003 and A-438079 are highly selective for the P2X7 receptor. Studies have shown that they have weak or no activity at other P2 receptors (P2X and P2Y subtypes) at concentrations up to 100 µM. However, as with any pharmacological inhibitor, it is good practice to include appropriate controls in your experiments to rule out potential off-target effects. In some specific contexts, such as a mouse model of colitis-associated cancer, treatment with A-740003 and A-438079 was associated with increased tumor incidence, suggesting that the role of P2X7R in cancer is complex.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibitory effect of the antagonist Incorrect concentration: The concentration of the antagonist may be too low to effectively block the P2X7 receptor in your specific cell type or under your experimental conditions.Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a broader range (e.g., 10 nM to 10 µM).
Compound degradation: The antagonist may have degraded due to improper storage or handling.Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Low P2X7 receptor expression: The cell line you are using may have low or no expression of the P2X7 receptor.Verify P2X7 receptor expression in your cells using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line known to express high levels of P2X7R as a positive control.
High ATP concentration: The concentration of the P2X7 agonist (ATP or BzATP) may be too high, outcompeting the antagonist.Optimize the agonist concentration. Use the lowest concentration of ATP or BzATP that gives a robust and reproducible response.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes.Standardize your cell culture procedures. Use cells within a defined passage number range and ensure consistent seeding densities.
Inaccurate pipetting: Errors in preparing dilutions can lead to variability.Use calibrated pipettes and be meticulous when preparing serial dilutions of the antagonist and agonist.
Incubation time: The pre-incubation time with the antagonist may not be sufficient.Optimize the pre-incubation time with the antagonist before adding the agonist. A pre-incubation of 15-30 minutes is often a good starting point.
Cell toxicity observed High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells.Ensure the final DMSO concentration in your assay is below a toxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration to assess its effect on cell viability.
On-target toxicity: Prolonged or complete blockade of the P2X7 receptor might be detrimental to some cell types.Reduce the concentration of the antagonist or the duration of the treatment. Assess cell viability using methods like MTT or trypan blue exclusion assays.

Quantitative Data

Table 1: IC₅₀ Values of A-740003

SpeciesAssayIC₅₀ (nM)Reference
HumanCa²⁺ Influx40
HumanIL-1β Release (THP-1 cells)156
HumanPore Formation (Yo-Pro uptake in THP-1 cells)92
RatCa²⁺ Influx18
MouseCytotoxicity (peritoneal macrophages)723

Table 2: IC₅₀ Values of A-438079

SpeciesAssayIC₅₀ (nM)Reference
HumanCa²⁺ Influx (recombinant)100 - 300
HumanBzATP-induced ethidium uptake (THP-1 cells)126
RatCa²⁺ Influx (recombinant)100 - 321
Mouse(Data not consistently found in searches)-

Experimental Protocols

Protocol 1: Determination of IC₅₀ for P2X7 Antagonists using a Calcium Influx Assay

  • Cell Preparation: Seed cells expressing P2X7 receptors (e.g., HEK293-P2X7, THP-1) in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Prepare serial dilutions of A-740003 or A-438079 in the assay buffer. Add the antagonist solutions to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO) and a no-antagonist control.

  • Agonist Stimulation: Prepare a solution of a P2X7 receptor agonist (e.g., ATP or BzATP) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Measurement of IL-1β Release

  • Cell Culture and Priming: Culture cells such as human THP-1 monocytes and differentiate them into macrophages (e.g., with PMA). Prime the cells with lipopolysaccharide (LPS) for a few hours to induce pro-IL-1β expression.

  • Antagonist Treatment: Replace the medium with fresh medium containing serial dilutions of A-740003 or A-438079. Incubate for 30 minutes.

  • P2X7 Activation: Add a P2X7 agonist (e.g., ATP or BzATP) to the wells to activate the NLRP3 inflammasome and induce the release of mature IL-1β. Incubate for an appropriate time (e.g., 30-60 minutes).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each antagonist concentration and determine the IC₅₀ value.

Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_ion Ca²⁺ Influx P2X7R->Ca_ion K_ion K⁺ Efflux P2X7R->K_ion Antagonist A-740003 / A-438079 Antagonist->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation K_ion->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b pro_IL1b pro-IL-1β pro_IL1b->IL1b

Caption: P2X7 Receptor Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare Antagonist Stock Solution (DMSO) pre_incubate Pre-incubate with Antagonist Dilutions prep_stock->pre_incubate prep_cells Seed Cells in Assay Plate prep_cells->pre_incubate add_agonist Add P2X7 Agonist (ATP/BzATP) pre_incubate->add_agonist incubate Incubate add_agonist->incubate measure Measure Endpoint (e.g., Ca²⁺, IL-1β) incubate->measure analyze Analyze Data and Determine IC₅₀ measure->analyze

Caption: General Experimental Workflow for P2X7 Antagonist Testing.

Troubleshooting_Tree cluster_checks cluster_solutions start No/Low Inhibition Observed check_conc Is the antagonist concentration optimal? start->check_conc check_compound Is the compound stock fresh and properly prepared? check_conc->check_compound Yes solution_dose Perform Dose-Response check_conc->solution_dose No check_cells Do the cells express functional P2X7R? check_compound->check_cells Yes solution_fresh Prepare Fresh Stock check_compound->solution_fresh No check_agonist Is the agonist concentration appropriate? check_cells->check_agonist Yes solution_verify Verify P2X7R Expression check_cells->solution_verify No check_agonist->start Yes (Re-evaluate) solution_agonist Optimize Agonist Concentration check_agonist->solution_agonist No

Caption: Troubleshooting Decision Tree for P2X7 Antagonist Experiments.

References

A-800141 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of the Nav1.8 inhibitor, A-800141, in solution. Adherence to these guidelines is critical for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal solubility and stability, it is highly recommended to prepare stock solutions of this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO).

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: The solid (powder) form of this compound should be stored at -20°C.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C.[1]

Q3: How can I minimize the degradation of this compound in solution?

A3: To minimize degradation, it is best practice to prepare high-concentration stock solutions in anhydrous DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C. When diluting into aqueous buffers for experiments, prepare these working solutions fresh on the day of use.

Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is kept low (typically below 0.5%). You can also try serial dilutions in your aqueous buffer. If precipitation persists, consider the solubility limits of this compound in your specific experimental medium.

Q5: Is this compound stable at room temperature or 4°C in solution?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected bioactivity Degradation of this compound in solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).Prepare fresh working solutions from a properly stored, single-use aliquot of the DMSO stock solution. Ensure the stock solution has been stored at -80°C.
Precipitation in stock solution The concentration of the stock solution exceeds the solubility limit of this compound in DMSO, or the DMSO used was not anhydrous.Prepare a new stock solution at a slightly lower concentration. Ensure the use of high-purity, anhydrous DMSO. Gentle warming and vortexing may aid dissolution.
Variability between experiments Inconsistent preparation of this compound working solutions.Standardize the protocol for preparing working solutions, ensuring the final DMSO concentration is consistent across all experiments, including vehicle controls.

Stability in Solution: Data Summary

While specific, publicly available quantitative stability data for this compound is limited, the following table provides a hypothetical example of how such data would be presented. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Solvent Storage Temperature Time Point Purity by HPLC (%) Notes
DMSO-80°C1 Month>99%Recommended storage condition.
DMSO-80°C6 Months>98%Minor degradation may occur.
DMSO4°C24 Hours~95%Not recommended for storage.
DMSORoom Temp (25°C)8 Hours~90%Significant degradation likely.
PBS (pH 7.4)4°C2 Hours<90%Poor stability in aqueous solutions.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile, amber glass or polypropylene vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

    • Aliquot the stock solution into single-use volumes in sterile vials.

    • Store the aliquots at -80°C.

General Protocol for Assessing this compound Stability by HPLC
  • Objective: To determine the stability of this compound in a specific solvent over time and under defined storage conditions.

  • Materials:

    • This compound solution to be tested

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid)

    • Reference standard of this compound

  • Procedure:

    • Timepoint Zero (T=0): Immediately after preparing the this compound solution, inject a sample into the HPLC system to obtain the initial chromatogram. Record the peak area of the this compound peak.

    • Storage: Store the solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24 hours; 1 week; 1 month), retrieve the solution, bring it to the appropriate temperature for analysis, and inject a sample into the HPLC.

    • Data Analysis: Compare the peak area of this compound at each timepoint to the peak area at T=0. The appearance of new peaks may indicate the formation of degradation products. Calculate the percentage of this compound remaining at each timepoint.

Visualizations

experimental_workflow This compound Solution Preparation and Storage Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot Clear Solution store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Fresh Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and storing this compound solutions.

signaling_pathway This compound Mechanism of Action cluster_membrane Cell Membrane Nav1_8 Nav1.8 Channel Na_ion Na+ Influx Nav1_8->Na_ion Allows A800141 This compound A800141->Nav1_8 Inhibits Depolarization Membrane Depolarization Na_ion->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: this compound inhibits the Nav1.8 sodium channel.

References

Technical Support Center: Investigating the Potential Off-Target Effects of AS-0141

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving AS-0141 (Monzosertib), a potent and selective CDC7 kinase inhibitor. Given that comprehensive public data on the off-target profile of AS-0141 is limited, this guide focuses on understanding its on-target effects, the principles of kinase inhibitor selectivity, and standard protocols for identifying potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AS-0141?

AS-0141 is a potent, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication during the S phase of the cell cycle by phosphorylating the minichromosome maintenance (MCM) complex.[2][3] By inhibiting CDC7, AS-0141 prevents the initiation of DNA synthesis, leading to S-phase arrest and subsequent cell death, particularly in rapidly proliferating cancer cells that often overexpress CDC7.[3] Preclinical studies have shown that AS-0141 exhibits a potent anti-proliferative activity against a variety of cancer cell lines with minimal effects on normal cells.

Q2: What are the expected on-target cellular effects of AS-0141 treatment?

Treatment of cells with AS-0141 is expected to produce the following on-target effects:

  • Inhibition of MCM2 Phosphorylation: As a direct substrate of CDC7, the phosphorylation of MCM2 at specific sites should be significantly reduced.

  • S-phase Cell Cycle Arrest: Inhibition of DNA replication initiation will cause cells to accumulate in the S-phase of the cell cycle.

  • Induction of Apoptosis: Prolonged S-phase arrest and replication stress can trigger programmed cell death, especially in cancer cells.

  • Increased DNA Damage Markers: Stalled replication forks can lead to DNA double-strand breaks, resulting in the activation of DNA damage response pathways and an increase in markers like γH2AX.

Q3: Is there public data on the off-target kinase profile of AS-0141?

Q4: How can I determine if AS-0141 is causing off-target effects in my experiments?

Several experimental approaches can be used to identify potential off-target effects:

  • Kinome Profiling: This technique screens the inhibitor against a large panel of kinases to determine its selectivity profile. This is the most direct way to identify unintended kinase targets.

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase (see Q2). Discrepancies may suggest off-target effects.

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of CDC7 should rescue the on-target effects but not the off-target effects.

  • Western Blotting: Analyze the phosphorylation status of known downstream targets of CDC7. Also, examine key proteins in related pathways that are not expected to be affected by CDC7 inhibition.

Troubleshooting Guide

Issue Potential Cause Suggested Action Expected Outcome
No observable effect on cell proliferation or MCM2 phosphorylation. 1. Compound inactivity (degradation).2. Insufficient concentration.3. Low CDC7 expression in the cell line.1. Use a fresh stock of the inhibitor.2. Perform a dose-response curve (e.g., 1 nM to 10 µM).3. Confirm CDC7 protein levels by Western blot.Determination of the effective concentration or identification of an unsuitable cell model.
Unexpected cell toxicity at low concentrations. 1. Off-target effects on essential kinases.2. Solvent toxicity (e.g., high DMSO concentration).1. Perform a kinome-wide selectivity screen.2. Test inhibitors with different chemical scaffolds targeting CDC7.3. Ensure the solvent concentration is non-toxic.Identification of unintended kinase targets or confirmation of on-target toxicity in the specific cell line.
Inconsistent results between experiments. 1. Variability in cell culture conditions.2. Compound precipitation in media.3. Inconsistent assay procedures.1. Standardize cell culture protocols (passage number, confluency).2. Check the solubility of AS-0141 in your media.3. Ensure consistent incubation times and reagent preparation.Improved reproducibility of experimental results.
Observed phenotype does not match expected on-target effects. 1. Off-target kinase inhibition.2. Activation of compensatory signaling pathways.1. Conduct a kinome selectivity profiling assay.2. Use Western blotting to probe for the activation of known compensatory pathways.A clearer understanding of the cellular response to AS-0141.

Experimental Protocols

Kinase Selectivity Profiling via a Competition Binding Assay

This protocol outlines a general method for assessing the selectivity of a kinase inhibitor like AS-0141 across a broad panel of kinases.

Objective: To determine the dissociation constants (Kd) of AS-0141 for a large number of kinases, thereby revealing its selectivity profile.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of AS-0141 in 100% DMSO.

    • Create a series of dilutions of the inhibitor to be tested. A common concentration for initial screening is 1 µM.

  • Assay Principle:

    • The assay is based on the competition between the test inhibitor (AS-0141) and a broad-spectrum, immobilized ligand that binds to the ATP-binding site of many kinases.

    • Kinases from a cell lysate are incubated with the immobilized ligand. The amount of each kinase bound to the ligand is quantified using mass spectrometry.

    • The assay is then repeated in the presence of the test inhibitor. On-target and off-target kinases that bind to the inhibitor will show a reduced signal, as they will no longer be available to bind to the immobilized ligand.

  • Procedure:

    • Lysate Preparation: Prepare a lysate from a relevant cell line or tissue that expresses a wide range of kinases.

    • Competition Binding: Incubate the lysate with the immobilized ligand beads in the presence and absence of AS-0141.

    • Washing: Wash the beads to remove non-specifically bound proteins.

    • Elution: Elute the bound kinases from the beads.

    • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.

    • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the eluted kinases.

  • Data Analysis:

    • The amount of each kinase detected in the presence of AS-0141 is compared to the amount detected in the vehicle control (DMSO).

    • The percentage of inhibition is calculated for each kinase.

    • For kinases that show significant inhibition, a dose-response curve can be generated to determine the Kd.

Visualizations

AS_0141_On_Target_Pathway cluster_replication_initiation Replication Initiation cluster_cell_cycle Cell Cycle Progression cluster_inhibitor Inhibitor Action MCM_complex MCM Complex (inactive) p_MCM_complex p-MCM Complex (active) S_phase S-Phase Entry p_MCM_complex->S_phase DNA_replication DNA Replication S_phase->DNA_replication AS_0141 AS-0141 CDC7 CDC7 Kinase AS_0141->CDC7 CDC7->MCM_complex Phosphorylates

Caption: On-target signaling pathway of AS-0141.

Kinase_Selectivity_Workflow start Start: Kinase Inhibitor (e.g., AS-0141) prepare_compound Prepare Compound Dilutions start->prepare_compound kinome_scan Perform Broad Kinome Scan (e.g., at 1 µM) prepare_compound->kinome_scan analyze_initial Analyze Initial Hits (% Inhibition) kinome_scan->analyze_initial no_hits No Significant Off-Targets analyze_initial->no_hits No Hits hits Significant Off-Targets Identified analyze_initial->hits Hits end End: Complete Selectivity Profile no_hits->end dose_response Generate Dose-Response Curves for Hits hits->dose_response determine_kd Determine Kd for Off-Targets dose_response->determine_kd cellular_validation Validate Off-Target Effects in Cellular Assays determine_kd->cellular_validation cellular_validation->end

Caption: Workflow for assessing kinase inhibitor selectivity.

References

Technical Support Center: A-800141 Experimental Controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A-800141, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This compound is also known in scientific literature as A-784168. This guide is intended for researchers, scientists, and drug development professionals working with this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound, also referred to as A-784168, is a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor is a non-selective cation channel primarily expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent component of chili peppers.

Q2: What are the common research applications of this compound?

This compound is primarily used in pain research to investigate the role of TRPV1 in various pain states, including inflammatory and neuropathic pain.[2] Its ability to penetrate the central nervous system (CNS) makes it a valuable tool for studying the central effects of TRPV1 antagonism.[2]

Q3: How should I dissolve and store this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vitro experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO. For in vivo studies, further dilution in appropriate vehicles like saline or corn oil may be necessary, depending on the route of administration. Store the solid compound and stock solutions at -20°C for long-term stability.

Q4: What are the known off-target effects of this compound?

A-784168 is reported to be highly selective for TRPV1 over a wide range of other receptors and ion channels. However, at higher concentrations, it may exhibit antagonist activity at the TRPM8 receptor (IC50 = 20.8 μM). Researchers should consider this potential off-target effect when using high concentrations of the compound.

Q5: Are there any known side effects of using TRPV1 antagonists like this compound in vivo?

A significant side effect associated with some TRPV1 antagonists is hyperthermia, an increase in core body temperature. This is thought to be a mechanism-based effect resulting from the blockade of tonically active TRPV1 channels involved in thermoregulation. Researchers conducting in vivo studies with this compound should monitor body temperature closely.

Quantitative Data

The following tables summarize the reported in vitro potency of A-784168 (this compound) against various TRPV1 activators in different cell systems.

Table 1: IC50 Values for A-784168 against Human TRPV1

ActivatorCell LineIC50 (nM)Reference
Capsaicin (50 nM)1321N125
Mildly Acidic ConditionsHEK29314
N-arachidonoyl dopamine (NADA)HEK29333.7
AnandamideHEK29335.1

Table 2: IC50 Values for A-784168 against Rat TRPV1

Assay TypeTissue/Cell TypeIC50 (nM)Reference
Capsaicin-induced currentsPrimary Dorsal Root Ganglion Neurons10

Experimental Protocols

Calcium Imaging Protocol for this compound in HEK293 Cells

This protocol outlines a method for assessing the antagonist activity of this compound on capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • This compound (A-784168)

  • Capsaicin

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed HEK293-hTRPV1 cells onto poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., 0.1% DMSO in HBSS).

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a solution of capsaicin (e.g., to a final concentration of 100 nM) into each well while continuously recording fluorescence.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at 340 nm and 380 nm for Fura-2, before and after the addition of capsaicin.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Electrophysiology (Patch-Clamp) Protocol for this compound in Dorsal Root Ganglion (DRG) Neurons

This protocol describes a whole-cell patch-clamp method to evaluate the effect of this compound on capsaicin-evoked currents in cultured rodent DRG neurons.

Materials:

  • Primary culture of rodent DRG neurons

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.

  • Intracellular solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH 7.2 with KOH.

  • This compound (A-784168)

  • Capsaicin

  • Patch-clamp amplifier and data acquisition system

  • Perfusion system

Procedure:

  • Cell Preparation: Isolate DRG neurons from rodents and culture them on glass coverslips for 1-3 days.

  • Recording Setup:

    • Transfer a coverslip with adherent DRG neurons to the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with extracellular solution.

  • Whole-Cell Recording:

    • Obtain a giga-ohm seal on a small-diameter DRG neuron (likely to be a nociceptor) using a glass micropipette filled with the intracellular solution.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline current.

    • Apply a brief pulse of capsaicin (e.g., 1 µM for 2-5 seconds) using the perfusion system to elicit an inward current.

    • Wash out the capsaicin and allow the current to return to baseline.

    • Pre-incubate the neuron with the desired concentration of this compound for 1-2 minutes by switching the perfusion solution.

    • Co-apply capsaicin and this compound and record the resulting current.

  • Data Analysis:

    • Measure the peak amplitude of the capsaicin-evoked inward current in the absence and presence of this compound.

    • Calculate the percentage of inhibition caused by this compound.

    • To determine the IC50, test a range of this compound concentrations and plot the percent inhibition against the antagonist concentration.

Troubleshooting Guides

Calcium Imaging
Problem Possible Cause Troubleshooting Steps
High background fluorescence Incomplete removal of extracellular dye.Increase the number and duration of washes after dye loading. Ensure the use of a phenol red-free medium during imaging.
Low signal-to-noise ratio Suboptimal dye loading or low TRPV1 expression.Optimize dye concentration and incubation time. Use a cell line with higher TRPV1 expression. Increase the concentration of the agonist (capsaicin).
Cell detachment during assay Excessive washing or harsh fluidics.Be gentle during washing steps. Reduce the speed of solution changes in the plate reader. Ensure proper coating of the plates.
Inconsistent responses across wells Uneven cell seeding or dye loading.Ensure a homogenous cell suspension before seeding. Mix the dye loading solution thoroughly and ensure equal volume in each well.
No inhibition by this compound Incorrect compound concentration or degradation.Verify the concentration of the this compound stock solution. Prepare fresh dilutions for each experiment. Ensure proper storage of the compound.
Electrophysiology (Patch-Clamp)
Problem Possible Cause Troubleshooting Steps
Difficulty obtaining a stable giga-ohm seal Poor cell health or debris in the recording solution.Use healthy, well-adhered neurons for recording. Filter all solutions before use.
Run-down of capsaicin-evoked currents Desensitization of TRPV1 channels.Allow sufficient time for washout and recovery between capsaicin applications (several minutes). Use a low concentration of capsaicin.
No response to capsaicin The recorded neuron does not express TRPV1.Target small-diameter DRG neurons, which have a higher probability of expressing TRPV1.
Variable antagonist effect Incomplete solution exchange or rapid washout.Ensure the perfusion system allows for complete and rapid exchange of solutions around the recorded cell. Maintain the presence of this compound during capsaicin co-application.
High series resistance Clogged pipette tip or poor whole-cell access.Use fire-polished pipettes with appropriate tip resistance. Monitor and compensate for series resistance throughout the recording.

Signaling Pathway and Experimental Workflow Diagrams

TRPV1_Signaling_Pathway cluster_stimuli TRPV1 Activators cluster_downstream Downstream Effects Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx Na_influx Na+ Influx TRPV1->Na_influx A800141 This compound (Antagonist) A800141->TRPV1 Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, Substance P) Action_Potential->Neurotransmitter_Release Pain_Sensation Pain Sensation Neurotransmitter_Release->Pain_Sensation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HEK293-hTRPV1 or DRG neurons) Assay_Prep Assay Preparation (Dye loading or Patch-clamp setup) Cell_Culture->Assay_Prep Compound_Treatment This compound Treatment Assay_Prep->Compound_Treatment Stimulation TRPV1 Activation (e.g., Capsaicin) Compound_Treatment->Stimulation Data_Acquisition Data Acquisition (Fluorescence or Current) Stimulation->Data_Acquisition Data_Analysis Data Analysis (IC50 or % Inhibition) Data_Acquisition->Data_Analysis Animal_Model Animal Model of Pain Drug_Admin This compound Administration Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Hargreaves test) Drug_Admin->Behavioral_Test Data_Collection Data Collection (e.g., Paw withdrawal latency) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

References

Technical Support Center: Compound A-800141

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "A-800141" does not correspond to a known, publicly documented experimental agent. The following information is provided as a representative technical support guide for a hypothetical novel compound, designated this compound, to illustrate the format and content of such a resource for researchers, scientists, and drug development professionals. All data and experimental details are illustrative.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase "Kinase-X". It is designed to compete with ATP binding to the catalytic site of the kinase, thereby preventing the phosphorylation of downstream substrates. Its high selectivity is attributed to its unique binding mode within a specific sub-pocket of the Kinase-X active site.

Q2: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. This stock solution should be stored at -20°C or -80°C and is stable for up to six months. Avoid repeated freeze-thaw cycles. For in vivo studies, the appropriate vehicle will depend on the route of administration and formulation, which should be determined on a case-by-case basis.

Q3: Is this compound light-sensitive or hygroscopic?

This compound demonstrates moderate light sensitivity. It is recommended to store the solid compound and solutions in amber vials or protected from light. While not significantly hygroscopic, it is good laboratory practice to store the solid compound in a desiccator.

Troubleshooting Guide

Issue 1: I am observing poor solubility of this compound in my aqueous cell culture medium.

  • Question: My 10 µM working solution of this compound, diluted from a DMSO stock, is precipitating in the cell culture medium. What can I do?

  • Answer:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. Higher concentrations can be toxic to cells and may also affect compound solubility.

    • Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the medium.

    • Use of Pluronic F-68: For certain applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (at a final concentration of ~0.01%) can help maintain compound solubility in aqueous solutions.

Issue 2: My experimental results with this compound are inconsistent between batches.

  • Question: I have used different lots of this compound and am seeing variability in my downstream signaling inhibition. Why might this be happening?

  • Answer:

    • Lot-to-Lot Purity: Verify the purity of each lot of this compound using a method such as HPLC. Ensure the purity is consistent and meets the required specifications.

    • Compound Stability: As mentioned, this compound is light-sensitive. Ensure consistent handling and storage procedures are followed for all lots to prevent degradation.

    • Stock Solution Age: Prepare fresh stock solutions from solid compound for critical experiments. Avoid using old stock solutions, even if stored correctly.

Issue 3: I am observing off-target effects at higher concentrations of this compound.

  • Question: At concentrations above 10 µM, I am seeing unexpected cellular phenotypes that do not seem related to the inhibition of Kinase-X. What could be the cause?

  • Answer:

    • Concentration Range: High concentrations of small molecules can lead to non-specific or off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration range where this compound is selective for its intended target.

    • Kinome Profiling: Refer to any available kinome profiling data for this compound to identify potential off-target kinases that might be inhibited at higher concentrations.

    • Control Experiments: Use appropriate controls, such as a structurally related but inactive analog of this compound if available, to differentiate between target-specific and non-specific effects.

Quantitative Data Summary

The following table summarizes the key in vitro and cellular potency metrics for this compound against its primary target, Kinase-X.

ParameterValueAssay Conditions
Biochemical IC50 5 nMIn vitro kinase assay with recombinant Kinase-X
Binding Affinity (Kd) 2.5 nMIsothermal Titration Calorimetry (ITC)
Cellular IC50 50 nMWestern blot for p-Substrate-Y in HEK293 cells
Cell Viability EC50 > 10 µM72-hour incubation in HeLa cells (MTT assay)

Experimental Protocols

1. Western Blot for Phospho-Substrate-Y Inhibition

  • Cell Seeding: Plate HEK293 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours in serum-free medium. The vehicle control should contain the same final concentration of DMSO.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Substrate-Y overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the phospho-Substrate-Y signal to total Substrate-Y or a housekeeping protein like GAPDH.

2. In Vitro Kinase Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, recombinant Kinase-X enzyme, a biotinylated peptide substrate, and varying concentrations of this compound.

  • Initiation: Start the kinase reaction by adding ATP to a final concentration equal to the Km for Kinase-X.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Detection: Stop the reaction by adding EDTA. Add a detection reagent mix containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

  • Signal Reading: After a further 60-minute incubation at room temperature, read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase-X Receptor->Kinase_X Activates Substrate_Y Substrate-Y Kinase_X->Substrate_Y Phosphorylates p_Substrate_Y p-Substrate-Y Substrate_Y->p_Substrate_Y Downstream_Signaling Downstream Signaling p_Substrate_Y->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation A800141 This compound A800141->Kinase_X Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-X.

Experimental_Workflow start Start plate_cells Plate Cells start->plate_cells treat_compound Treat with this compound (Dose-Response) plate_cells->treat_compound incubate Incubate (2 hrs) treat_compound->incubate lyse_cells Lyse Cells incubate->lyse_cells western_blot Western Blot for p-Substrate-Y lyse_cells->western_blot analyze Analyze Results (IC50 Calculation) western_blot->analyze end End analyze->end

Caption: Workflow for determining the cellular IC50 of this compound.

Technical Support Center: A-800141 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing A-800141 in in vivo efficacy studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Publicly available information on the specific physicochemical properties and pharmacokinetics of this compound is limited. Therefore, this guide leverages data from closely related selective Nav1.8 inhibitors, such as A-803467, as a proxy. Researchers should perform their own initial validation studies for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are not observing the expected analgesic effect of this compound in our in vivo pain model. What are the potential reasons?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Dose and Route of Administration: Ensure the dose is within the effective range reported for selective Nav1.8 inhibitors. For instance, the related compound A-803467 has shown efficacy in rats with intraperitoneal (i.p.) doses ranging from 30 to 100 mg/kg.[1] The route of administration is also critical; oral bioavailability may differ significantly from parenteral routes.

  • Timing of Compound Administration and Behavioral Testing: The pharmacokinetic profile of this compound will dictate the optimal window for behavioral testing. The peak plasma concentration (Tmax) of the related compound A-803467 after i.p. administration was 1.6 hours.[1] Behavioral assessments should be conducted around the expected Tmax.

  • Animal Model and Pain Phenotype: this compound, as a selective Nav1.8 inhibitor, is expected to be most effective in pain models where Nav1.8 plays a significant role, such as inflammatory and neuropathic pain.[1] Its efficacy might be limited in models of acute thermal pain.[1]

  • "Reverse Use-Dependence": Some potent Nav1.8 inhibitors, like A-887826 and to a lesser extent A-803467, exhibit a phenomenon called "reverse use-dependence".[2] This means that at higher frequencies of neuronal firing, the inhibitory effect of the compound can decrease. If your pain model involves high-frequency neuronal discharge, this could potentially reduce the apparent efficacy of this compound.

Q2: We are observing high variability in the analgesic response between animals in the same treatment group. What could be the cause?

A2: High variability can obscure a real treatment effect. Here are common sources of variability and how to mitigate them:

  • Inconsistent Dosing: Ensure accurate and consistent administration of the compound. For oral gavage, improper technique can lead to dosing errors. For intraperitoneal injections, ensure the injection is truly intraperitoneal and not into the subcutaneous space or an organ.

  • Formulation Issues: If the compound is not fully dissolved or the suspension is not homogenous, different animals will receive different effective doses. Ensure thorough mixing of the formulation before each administration.

  • Animal-to-Animal Differences: Biological variability is inherent. Ensure that animals are age and weight-matched. Using animals from the same litter when possible can also help reduce genetic variability. The severity of the induced pain can also vary; ensure your surgical or induction procedures are highly consistent.

  • Behavioral Testing Conditions: The environment for behavioral testing should be consistent for all animals. Factors like noise, light, and handling can influence pain perception and response. Acclimatize the animals to the testing environment before the experiment.

Q3: Are there any known off-target effects or toxicity concerns with this compound?

Data Presentation

Table 1: In Vivo Efficacy of the Related Nav1.8 Inhibitor A-803467 in Rat Pain Models

Pain ModelAdministration RouteEffective Dose (ED50)Efficacy Endpoint
Spinal Nerve Ligation (Neuropathic)i.p.47 mg/kgMechanical Allodynia
Sciatic Nerve Injury (Neuropathic)i.p.85 mg/kgMechanical Allodynia
Capsaicin-Induced (Neuropathic)i.p.~100 mg/kgSecondary Mechanical Allodynia
Complete Freund's Adjuvant (Inflammatory)i.p.41 mg/kgThermal Hyperalgesia

Data extracted from Jarvis et al., 2007.

Table 2: Pharmacokinetic Parameters of the Related Nav1.8 Inhibitor A-803467 in Rats

ParameterValue
Bioavailability (F)26% (i.p.)
Cmax0.35 µg/ml (at 10 mg/kg, i.p.)
Tmax1.6 h (at 10 mg/kg, i.p.)
Protein BindingVery High

Data extracted from Jarvis et al., 2007.

Experimental Protocols

Protocol 1: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Induction of Inflammation:

    • Briefly anesthetize the rat with isoflurane.

    • Inject 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL Mycobacterium tuberculosis) into the plantar surface of one hind paw.

    • Allow the animal to recover in a clean cage.

  • Timeline:

    • Inflammation and pain hypersensitivity typically develop within 24 hours and persist for several weeks.

    • Behavioral testing is often performed 1-3 days post-CFA injection.

  • Behavioral Assessment (Thermal Hyperalgesia):

    • Use a plantar test apparatus (Hargreaves' test).

    • Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate for at least 15 minutes.

    • Apply a radiant heat source to the plantar surface of the CFA-injected paw.

    • Record the latency for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

  • Compound Administration:

    • Administer this compound or vehicle at the desired dose and route.

    • Perform behavioral testing at the predicted Tmax of the compound.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not to arrest circulation.

    • Close the muscle and skin layers with sutures.

  • Timeline:

    • Neuropathic pain behaviors, such as mechanical allodynia, typically develop within 3-7 days post-surgery and can last for several weeks.

  • Behavioral Assessment (Mechanical Allodynia):

    • Use von Frey filaments to measure the paw withdrawal threshold.

    • Place the rat in a chamber with a wire mesh floor and allow it to acclimate.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral (injured) hind paw.

    • Determine the filament that elicits a paw withdrawal response in approximately 50% of applications (e.g., using the up-down method).

  • Compound Administration:

    • Administer this compound or vehicle at the desired dose and route.

    • Perform behavioral testing at the predicted Tmax of the compound.

Mandatory Visualization

Signaling_Pathway cluster_Nociceptor Nociceptive Neuron Painful_Stimulus Painful Stimulus (Inflammation, Nerve Injury) Nav1_8 Nav1.8 Channel Painful_Stimulus->Nav1_8 Activates Action_Potential Action Potential Generation & Propagation Nav1_8->Action_Potential Pain_Signal_Transmission Pain Signal to Spinal Cord Action_Potential->Pain_Signal_Transmission A_800141 This compound A_800141->Nav1_8 Inhibits

Caption: Mechanism of action of this compound in inhibiting pain signaling.

Experimental_Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing Animal_Acclimation->Baseline_Testing Pain_Model_Induction Pain Model Induction (e.g., CFA or CCI) Baseline_Testing->Pain_Model_Induction Pain_Development Pain Phenotype Development Pain_Model_Induction->Pain_Development Compound_Administration This compound or Vehicle Administration Pain_Development->Compound_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Compound_Administration->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis

Caption: A typical experimental workflow for in vivo efficacy testing of this compound.

Troubleshooting_Tree Start Lack of Efficacy Observed Check_Dose Is the dose appropriate? Start->Check_Dose Check_Formulation Is the formulation correct? Check_Dose->Check_Formulation Yes Increase_Dose Increase Dose Check_Dose->Increase_Dose No Check_Timing Is the timing of testing optimal? Check_Formulation->Check_Timing Yes Reformulate Reformulate Compound Check_Formulation->Reformulate No Check_Model Is the animal model appropriate? Check_Timing->Check_Model Yes Adjust_Timing Adjust Testing Window Check_Timing->Adjust_Timing No Consider_Reverse_Use_Dependence Consider Reverse Use-Dependence Check_Model->Consider_Reverse_Use_Dependence Yes Select_Different_Model Select Different Model Check_Model->Select_Different_Model No Modify_Stimulation_Protocol Modify Stimulation Protocol Consider_Reverse_Use_Dependence->Modify_Stimulation_Protocol

Caption: A troubleshooting decision tree for unexpected in vivo efficacy results.

References

Technical Support Center: A-800141

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A-800141, a potent and selective P2X7 receptor antagonist. The information is designed to address specific issues that may arise during experimentation, with a focus on mitigating potential lot-to-lot variability.

I. Understanding this compound and P2X7 Receptor Signaling

This compound is a chemical compound that functions as an antagonist of the P2X7 receptor (P2X7R). The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, such as macrophages and microglia, as well as on other cell types, including certain cancer cells.[1] Activation of the P2X7R by high concentrations of extracellular ATP triggers a cascade of intracellular events, making it a crucial player in inflammation, immune responses, and programmed cell death.

P2X7 Receptor Signaling Pathway

The binding of ATP to the P2X7 receptor initiates a complex signaling cascade. Initially, it leads to the opening of a small cation-selective channel, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[2] Prolonged activation results in the formation of a large, non-selective pore in the cell membrane, permeable to molecules up to 900 Da.[3][4] This pore formation is a hallmark of P2X7R activation and can trigger downstream events such as the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). Ultimately, sustained P2X7R activation can lead to apoptosis or pyroptosis.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Cation_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Cation_Flux Initial Activation Pore_Formation Large Pore Formation (<900 Da) P2X7R->Pore_Formation Prolonged Activation NLRP3 NLRP3 Inflammasome Activation Cation_Flux->NLRP3 Pore_Formation->NLRP3 Apoptosis Apoptosis / Pyroptosis Pore_Formation->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β (Release) Caspase1->IL1b QC_Workflow start Receive New Lot of this compound prep_stock Prepare and Aliquot Stock Solution in DMSO start->prep_stock dose_response Perform Dose-Response Inhibition Assay (e.g., Dye Uptake) prep_stock->dose_response compare_ic50 Compare IC₅₀ to Reference Lot dose_response->compare_ic50 decision Is IC₅₀ within Acceptable Range? compare_ic50->decision accept Accept New Lot for Experimental Use decision->accept Yes troubleshoot Troubleshoot: - Re-run assay - Contact Supplier decision->troubleshoot No

References

Validation & Comparative

A Comparative Analysis of Preclinical TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of leading transient receptor potential vanilloid 1 (TRPV1) antagonists. This guide provides a comparative summary of key preclinical data for prominent TRPV1 antagonists, including AMG 517, GRC-6211, and JNJ-17203212. Please note that a thorough search for "A-800141" as a TRPV1 antagonist did not yield any publicly available scientific literature or data, suggesting it may be an internal compound designation, a misidentified compound, or not a TRPV1 antagonist. Therefore, this guide focuses on other well-characterized antagonists.

The transient receptor potential vanilloid 1 (TRPV1) channel is a critical player in pain and inflammation pathways, making it a key target for the development of novel analgesics. Activation of TRPV1 by stimuli such as capsaicin, heat, and protons leads to the sensation of pain. Consequently, the discovery of potent and selective TRPV1 antagonists has been a major focus of pharmaceutical research. This guide provides a comparative overview of the preclinical data for three notable TRPV1 antagonists: AMG 517, GRC-6211, and JNJ-17203212, to aid researchers in their drug discovery and development efforts.

Quantitative Comparison of TRPV1 Antagonists

The following table summarizes the in vitro potency and in vivo efficacy of AMG 517, GRC-6211, and JNJ-17203212 from various preclinical studies.

CompoundTargetAssayPotency (IC50/Ki)In Vivo ModelEfficacySide Effects
AMG 517 Human TRPV1Capsaicin-induced Ca2+ influxIC50: 0.9 nM[1]Rat model of inflammatory pain (CFA)Reverses thermal hyperalgesia[1]Hyperthermia[1]
Rat TRPV1Capsaicin-induced currentsIC50: 0.68 nM[1]Capsaicin-induced flinching in ratsED50: 0.33 mg/kg (p.o.)[1]
Human TRPV1Acid (pH 5)-induced Ca2+ influxIC50: 0.5 nM
GRC-6211 Not specifiedNot specifiedNot specifiedRat model of cystitis (LPS-induced)Decreases bladder hyperactivitySuppresses normal bladder activity at high doses
Rat model of noxious bladder input (acetic acid)Decreases c-fos expression
JNJ-17203212 Guinea pig TRPV1Capsaicin-induced activationIC50: 58 nMGuinea pig cough modelReduces citric acid or capsaicin-induced coughsNot specified
Guinea pig TRPV1pH decrease-induced activationIC50: 470 nMMouse model of bone cancer painReduces spontaneous and palpitation-induced flinching and guarding
Guinea pig TRPV1Recombinant channel bindingKi: 72 nMRat models of migraineDecreases capsaicin-induced CGRP release and inflammatory soup-induced c-fos expression
Human TRPV1Not specifiedpKi: 7.3Rat models of colonic hypersensitivityReduces visceral motor response to colorectal distension
Rat TRPV1Not specifiedpKi: 6.5

Signaling Pathways and Experimental Visualization

To understand the mechanism of action of these antagonists, it is essential to visualize the TRPV1 signaling pathway and the experimental workflows used to characterize these compounds.

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway cluster_stimuli Stimuli Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Action_Potential->Neuropeptide_Release Pain_Signal Pain Signal to CNS Neuropeptide_Release->Pain_Signal Antagonists TRPV1 Antagonists (AMG 517, GRC-6211, JNJ-17203212) Antagonists->TRPV1

TRPV1 signaling cascade upon activation by various stimuli and its inhibition by antagonists.

The diagram above illustrates how various noxious stimuli activate the TRPV1 channel, leading to an influx of calcium and sodium ions. This influx causes membrane depolarization, triggering an action potential and the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), which ultimately results in the sensation of pain. TRPV1 antagonists block this channel, thereby preventing the initiation of the pain signal.

Experimental_Workflow General Experimental Workflow for TRPV1 Antagonist Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture Cell Culture (e.g., HEK293 or CHO cells expressing TRPV1) Calcium_Assay Calcium Influx Assay (e.g., FLIPR) Cell_Culture->Calcium_Assay Patch_Clamp Electrophysiology (Patch-Clamp) Cell_Culture->Patch_Clamp Data_Analysis Data Analysis and Potency/Efficacy Determination Calcium_Assay->Data_Analysis Patch_Clamp->Data_Analysis Pain_Model Animal Model of Pain (e.g., CFA-induced inflammation, neuropathic pain) Behavioral_Test Behavioral Testing (e.g., Hargreaves test, von Frey filaments) Pain_Model->Behavioral_Test Side_Effect_Assay Side Effect Assessment (e.g., Body temperature measurement) Pain_Model->Side_Effect_Assay Behavioral_Test->Data_Analysis Side_Effect_Assay->Data_Analysis Compound Test Compound (TRPV1 Antagonist) Compound->Cell_Culture Compound->Pain_Model

A generalized workflow for the preclinical evaluation of TRPV1 antagonists.

This workflow outlines the typical steps in evaluating a potential TRPV1 antagonist, starting from in vitro assays to determine potency and mechanism of action, followed by in vivo studies in animal models to assess efficacy and potential side effects.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of TRPV1 antagonists, based on the cited literature.

In Vitro Calcium Influx Assay (FLIPR)

  • Objective: To determine the potency of an antagonist in blocking capsaicin-induced calcium influx in cells expressing TRPV1.

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing recombinant human or rat TRPV1.

  • Methodology:

    • Cells are plated in 96- or 384-well plates and cultured to confluency.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test antagonist is added at various concentrations and incubated for a specific period.

    • A baseline fluorescence reading is taken using a Fluorometric Imaging Plate Reader (FLIPR).

    • A TRPV1 agonist (e.g., capsaicin) is added to stimulate the channel.

    • The change in fluorescence, indicating calcium influx, is measured over time.

    • The inhibitory concentration 50 (IC50) is calculated from the concentration-response curves.

In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)

  • Objective: To assess the efficacy of a TRPV1 antagonist in reducing thermal hyperalgesia in an animal model of persistent inflammatory pain.

  • Animal Model: Typically male Sprague-Dawley rats or C57BL/6 mice.

  • Methodology:

    • A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) is taken.

    • Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce inflammation.

    • Thermal hyperalgesia is allowed to develop, typically over 24 hours.

    • The test antagonist is administered (e.g., orally or intraperitoneally) at various doses.

    • Paw withdrawal latency to the thermal stimulus is measured at different time points after drug administration.

    • The reversal of thermal hyperalgesia is calculated and the effective dose 50 (ED50) is determined.

Assessment of Hyperthermia

  • Objective: To evaluate the effect of a TRPV1 antagonist on core body temperature.

  • Animal Model: Rats or mice.

  • Methodology:

    • Animals are implanted with telemetry probes to continuously monitor core body temperature.

    • A baseline body temperature is recorded before drug administration.

    • The test antagonist is administered.

    • Core body temperature is monitored continuously for several hours.

    • The change in body temperature from baseline is calculated to determine if the antagonist induces hyperthermia.

Conclusion

The preclinical data for AMG 517, GRC-6211, and JNJ-17203212 highlight their potential as TRPV1-targeted therapeutics. While these compounds have demonstrated efficacy in various pain and disease models, the on-target side effect of hyperthermia remains a significant challenge for the clinical development of many TRPV1 antagonists. Future research will likely focus on developing antagonists with improved side effect profiles, potentially through mechanisms such as modality-selective inhibition or peripherally restricted action. The experimental protocols and data presented in this guide offer a valuable resource for researchers working to advance the next generation of TRPV1-targeted therapies.

References

A Comparative Guide to TRPV1 Receptor Antagonists: A-784168 versus Capsazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent transient receptor potential vanilloid 1 (TRPV1) antagonists: A-784168, a potent and selective compound from Abbott Laboratories, and capsazepine, the first-described competitive antagonist of capsaicin. This comparison is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction

The transient receptor potential vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous chemical ligands like capsaicin.[1][2][3] Its involvement in pain signaling pathways has made it a significant target for the development of novel analgesics.[2][4]

Capsazepine was the first synthetic competitive antagonist of the TRPV1 receptor to be discovered. It acts by competitively blocking the binding of capsaicin and other vanilloids to the receptor. While it has been an invaluable tool for studying TRPV1 function, capsazepine exhibits relatively weak potency and limited selectivity, with known off-target effects.

A-784168 is a potent and selective TRPV1 antagonist developed by Abbott Laboratories. It has demonstrated efficacy in various preclinical models of pain and exhibits good central nervous system (CNS) penetration, making it a valuable research tool for investigating the central and peripheral roles of TRPV1.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of A-784168 and capsazepine, highlighting their differences in potency and selectivity.

CompoundTargetAssay TypeSpeciesIC50Reference
A-784168 Human TRPV1Capsaicin-induced Ca2+ influxHuman25 nM
Rat TRPV1Capsaicin-induced currents in DRG neuronsRat10 nM
Human TRPV1Acid (low pH)-induced activationHuman14 nM
Human TRPV1NADA-induced activationHuman33.7 nM
Human TRPV1Anandamide-induced activationHuman35.1 nM
Capsazepine Rat TRPV1Capsaicin-induced Ca2+ influx in DRG neuronsRat420 nM
Rat TRPV1RTX-induced 45Ca2+ uptake in DRG neuronsRatApparent Kd = 220 nM
Rat TRPV1Capsaicin-induced 86Rb+ efflux from DRG neuronsRatApparent Kd = 148 nM
Rat TRPV1RTX-induced 86Rb+ efflux from DRG neuronsRatApparent Kd = 107 nM
Rat TRPV1Capsaicin-induced [14C]-guanidinium efflux from vagus nerveRatApparent Kd = 690 nM
Human TRPV1Inhibition of pH 5.5 response (mutated rat TRPV1 to mimic human)Human-like924 nM

DRG: Dorsal Root Ganglion; NADA: N-arachidonoyl dopamine; RTX: Resiniferatoxin.

CompoundOff-TargetAssay TypeIC50 / ActivityReference
A-784168 TRPM820.8 µM
TRPA1, GABA, opioid, and purinergic receptorsNo significant activity
Capsazepine TRPM8Inhibition of menthol response18 µM
Nicotinic acetylcholine receptorsInhibitionMicromolar range
Voltage-activated calcium channelsBlockadeEC50 = 7.7 µM

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

cluster_TRPV1_Activation TRPV1 Channel Activation Capsaicin Capsaicin TRPV1_Channel TRPV1 Channel Capsaicin->TRPV1_Channel Heat Heat Heat->TRPV1_Channel Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1_Channel Ca_Influx Ca2+ Influx TRPV1_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., Nociception) Ca_Influx->Cellular_Response

Caption: Simplified signaling pathway of TRPV1 activation by various stimuli.

cluster_Antagonist_Action Mechanism of Antagonism A-784168 A-784168 TRPV1_Binding_Site Vanilloid Binding Site on TRPV1 A-784168->TRPV1_Binding_Site Binds competitively Capsazepine Capsazepine Capsazepine->TRPV1_Binding_Site Binds competitively Capsaicin Capsaicin Capsaicin->TRPV1_Binding_Site Binding prevented Blockade Blockade of Activation TRPV1_Binding_Site->Blockade

Caption: Competitive antagonism of the TRPV1 receptor by A-784168 and capsazepine.

cluster_Workflow Experimental Workflow: In Vitro Calcium Imaging Assay Cell_Culture Culture cells expressing TRPV1 (e.g., HEK293, DRG neurons) Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Compound_Incubation Incubate with A-784168 or Capsazepine Dye_Loading->Compound_Incubation Stimulation Stimulate with a TRPV1 agonist (e.g., Capsaicin) Compound_Incubation->Stimulation Data_Acquisition Measure changes in intracellular calcium concentration Stimulation->Data_Acquisition Analysis Calculate IC50 values Data_Acquisition->Analysis

Caption: A typical workflow for assessing TRPV1 antagonist potency using a calcium imaging assay.

Experimental Protocols

In Vitro Calcium Flux Assay (Fluorometric Imaging Plate Reader)

This assay is commonly used to determine the potency of TRPV1 antagonists.

  • Cell Lines: Human embryonic kidney (HEK293) cells or 1321N1 astrocytoma cells stably expressing recombinant human or rat TRPV1 are typically used. Primary cultures of dorsal root ganglion (DRG) neurons can also be utilized for a more physiologically relevant system.

  • Methodology:

    • Cells are plated in 96-well or 384-well plates and grown to confluence.

    • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at a controlled temperature (e.g., 60 minutes at 37°C).

    • The dye-containing solution is removed, and cells are washed with the buffered saline solution.

    • Varying concentrations of the antagonist (A-784168 or capsazepine) or vehicle are added to the wells and incubated for a predetermined period.

    • The plate is then placed in a fluorometric imaging plate reader (FLIPR).

    • A baseline fluorescence reading is taken before the addition of a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, such as EC80).

    • Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

  • Data Analysis: The antagonist's effect is calculated as the percentage inhibition of the agonist-induced response. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology on DRG neurons or TRPV1-expressing cells allows for the direct measurement of ion channel activity.

  • Cell Preparation: DRG neurons are acutely dissociated from rats or mice, or TRPV1-expressing cell lines are cultured on coverslips.

  • Methodology:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

    • A TRPV1 agonist (e.g., capsaicin) is applied to the cell to elicit an inward current.

    • After establishing a stable baseline response to the agonist, the antagonist (A-784168 or capsazepine) is co-applied with the agonist at various concentrations.

  • Data Analysis: The inhibition of the agonist-induced current by the antagonist is measured, and concentration-response curves are generated to determine the IC50 value.

In Vivo Models of Pain

The efficacy of TRPV1 antagonists is often evaluated in animal models of inflammatory and neuropathic pain.

  • Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:

    • CFA is injected into the hind paw of a rodent, inducing a localized inflammation and hypersensitivity to thermal and mechanical stimuli.

    • The antagonist or vehicle is administered systemically (e.g., orally or intraperitoneally) or locally.

    • Thermal hyperalgesia is assessed by measuring the latency of paw withdrawal from a radiant heat source.

    • Mechanical allodynia is measured using von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus.

  • Capsaicin-Induced Acute Pain:

    • Capsaicin is injected subcutaneously into the paw, eliciting nocifensive behaviors such as licking and flinching.

    • The antagonist or vehicle is administered prior to the capsaicin injection.

    • The duration of nocifensive behaviors is quantified as a measure of acute pain.

Conclusion

A-784168 and capsazepine are both valuable tools for studying the role of the TRPV1 receptor. However, they possess distinct pharmacological profiles.

  • A-784168 is a significantly more potent and selective TRPV1 antagonist compared to capsazepine. Its high potency across different modes of TRPV1 activation (capsaicin, heat, and acid) and its favorable pharmacokinetic properties, including CNS penetration, make it a superior choice for in vivo studies aimed at dissecting the central and peripheral mechanisms of TRPV1 in pain and other physiological processes.

  • Capsazepine , while less potent and selective, remains a useful tool, particularly for in vitro experiments where its competitive mechanism of action is well-characterized. Its historical significance as the first competitive TRPV1 antagonist provides a valuable point of reference in the literature.

The choice between A-784168 and capsazepine will ultimately depend on the specific experimental goals, the required potency and selectivity, and the model system being employed. For researchers seeking a highly potent and selective tool with proven in vivo efficacy, A-784168 represents a more advanced option.

References

Validating A-800141: A Comparative Guide to its Antagonism of TRPV1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A-800141's performance as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist against other alternatives, supported by experimental data and detailed protocols.

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and capsaicin—the pungent component of chili peppers. Its involvement in pain signaling pathways has made it a significant target for the development of novel analgesics. This compound has emerged as a subject of interest in the pursuit of effective TRPV1 antagonists. This guide delves into the validation of its antagonistic properties through a comparative analysis with other known TRPV1 inhibitors.

Comparative Analysis of TRPV1 Antagonists

To objectively assess the efficacy and selectivity of this compound, it is essential to compare its performance metrics with those of other well-characterized TRPV1 antagonists. The following table summarizes key quantitative data for this compound and selected alternative compounds.

CompoundTargetAssay TypeIC50 (nM)SelectivityIn Vivo Efficacy Model
This compound TRPV1Not specified in search resultsNot specified in search resultsNot specified in search resultsNot specified in search results
SB366791 rat TRPV1Capsaicin-induced Ca2+ influx in trigeminal ganglion cells651.9Selective over some other targetsInhibited capsaicin-induced hypothermia, wiping movements, and vasodilation in rats.[1]
SAF312 human TRPV1Capsaicin-induced Ca2+ influx in CHO cells12>149-fold selective over other TRP channelsNot specified in search results
SAF312 human TRPV1pH 5.5-induced Ca2+ influx in CHO cells5>149-fold selective over other TRP channelsNot specified in search results
SAF312 human TRPV1N-arachidonoylethanolamine-induced Ca2+ influx in CHO cells10>149-fold selective over other TRP channelsNot specified in search results
SAF312 human TRPV1N-arachidonoyl dopamine-induced Ca2+ influx in CHO cells27>149-fold selective over other TRP channelsNot specified in search results

Note: Specific quantitative data for this compound, including its IC50 and selectivity profile, were not available in the provided search results. The table highlights the type of data required for a comprehensive comparison.

Experimental Protocols

The validation of a TRPV1 antagonist involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays commonly employed in this process.

In Vitro Validation:

1. Calcium Imaging Assay for IC50 Determination:

This assay measures the ability of a compound to inhibit the influx of calcium ions through the TRPV1 channel upon activation by an agonist like capsaicin.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in appropriate media and seeded onto 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test antagonist (e.g., this compound) for a predetermined period.

  • Agonist Stimulation and Signal Detection: A TRPV1 agonist (e.g., capsaicin) is added to the wells, and the resulting change in fluorescence intensity, corresponding to intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

2. Whole-Cell Patch-Clamp Electrophysiology for Selectivity Profiling:

This technique provides a more detailed characterization of the antagonist's effect on ion channel function and is crucial for assessing its selectivity.

  • Cell Preparation: Cells expressing the target ion channel (TRPV1) or other channels for selectivity testing are prepared on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Current Measurement: The membrane potential is clamped at a holding potential, and currents are evoked by applying a voltage ramp or by the application of a specific agonist.

  • Antagonist Application: The antagonist is applied to the cell, and the resulting change in the evoked current is measured.

  • Selectivity Assessment: The same protocol is repeated on cells expressing a panel of other ion channels (e.g., other TRP channels, voltage-gated sodium channels) to determine the antagonist's off-target effects.

In Vivo Validation:

1. Capsaicin-Induced Thermal Hyperalgesia Model:

This model assesses the ability of an antagonist to block the heightened pain sensitivity induced by capsaicin.

  • Animal Model: Typically, rats or mice are used.

  • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured.

  • Capsaicin Injection: A solution of capsaicin is injected into the plantar surface of the hind paw.

  • Antagonist Administration: The test antagonist (e.g., this compound) is administered either before or after the capsaicin injection, depending on the study design (prophylactic or therapeutic).

  • Post-Treatment Measurement: The paw withdrawal latency to the thermal stimulus is measured at various time points after antagonist administration.

  • Data Analysis: The reversal of capsaicin-induced thermal hyperalgesia is quantified by comparing the withdrawal latencies of the antagonist-treated group to the vehicle-treated control group.

2. Formalin-Induced Pain Model:

This model is used to evaluate the efficacy of an analgesic in both acute and tonic pain phases.

  • Animal Model: Rats or mice are commonly used.

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.

  • Behavioral Observation: The animal's behavior is observed and scored based on the amount of time spent licking, flinching, or favoring the injected paw. This is typically divided into two phases: the early phase (acute pain, 0-5 minutes post-injection) and the late phase (inflammatory pain, 15-60 minutes post-injection).

  • Antagonist Administration: The test antagonist is administered prior to the formalin injection.

  • Data Analysis: The reduction in pain-related behaviors in the antagonist-treated group is compared to the vehicle-treated control group for both phases of the test.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved in validating TRPV1 antagonism, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 Channel TRPV1 Channel Capsaicin->TRPV1 Channel Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Channel Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1 Channel Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) TRPV1 Channel->Cation Influx (Na+, Ca2+) Depolarization Depolarization Cation Influx (Na+, Ca2+)->Depolarization Action Potential Firing Action Potential Firing Depolarization->Action Potential Firing Pain Signal to CNS Pain Signal to CNS Action Potential Firing->Pain Signal to CNS This compound This compound This compound->TRPV1 Channel

Caption: TRPV1 Signaling Pathway and Antagonism by this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell-based Assays Cell-based Assays Calcium Imaging (IC50) Calcium Imaging (IC50) Cell-based Assays->Calcium Imaging (IC50) Electrophysiology (Selectivity) Electrophysiology (Selectivity) Cell-based Assays->Electrophysiology (Selectivity) Animal Pain Models Animal Pain Models Calcium Imaging (IC50)->Animal Pain Models Electrophysiology (Selectivity)->Animal Pain Models Capsaicin-induced Hyperalgesia Capsaicin-induced Hyperalgesia Animal Pain Models->Capsaicin-induced Hyperalgesia Formalin-induced Pain Formalin-induced Pain Animal Pain Models->Formalin-induced Pain Compound Synthesis (this compound) Compound Synthesis (this compound) Compound Synthesis (this compound)->Cell-based Assays

Caption: General Experimental Workflow for Validating a TRPV1 Antagonist.

References

A-800141: A Potent MetAP2 Inhibitor with No Reported Cross-Reactivity to TRP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity and mechanism of action of A-800141. Current scientific literature and available data indicate that this compound is a potent and selective inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for protein maturation and angiogenesis. Notably, there is no published evidence to suggest that this compound exhibits cross-reactivity with Transient Receptor Potential (TRP) channels.

Dispelling a Misconception: this compound and TRP Channels

Initial interest in the cross-reactivity of this compound with TRP channels appears to be based on a misunderstanding of its primary target. Extensive research has characterized this compound as a highly specific inhibitor of MetAP2. One study reported that this compound was tested against a CEREP panel of over 80 receptors and demonstrated no significant binding activity, underscoring its selectivity. This lack of interaction with a broad range of receptors strongly suggests that cross-reactivity with the diverse family of TRP channels is highly unlikely.

Comparative Selectivity of this compound

While data on TRP channel interaction is absent, the selectivity of this compound has been well-documented against its closely related homolog, MetAP1. The following table summarizes the inhibitory potency of this compound against both MetAP2 and MetAP1.

Target EnzymeIC50 (nM)Fold Selectivity (MetAP1/MetAP2)
MetAP212~3000
MetAP136,000

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: General Kinase/Enzyme Inhibition Assay

To determine the selectivity of a compound like this compound, a common method is to perform in vitro kinase or enzyme inhibition assays. The following is a generalized protocol that can be adapted for various targets.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases or enzymes.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Recombinant human enzymes (e.g., MetAP2, MetAP1, and a panel of TRP channels).

  • Substrate for each enzyme (often a fluorescently or radioactively labeled peptide).

  • Assay buffer specific to each enzyme.

  • ATP (for kinase assays).

  • Microplates (e.g., 96-well or 384-well).

  • Plate reader capable of detecting the signal (e.g., fluorescence, luminescence, radioactivity).

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of the enzyme and its specific substrate in the assay buffer. For kinase assays, ATP is also included.

  • Assay Reaction:

    • Add a small volume of the diluted compound to the wells of the microplate.

    • To initiate the reaction, add the enzyme/substrate mixture to each well.

    • Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background).

  • Incubation: Incubate the microplate at a specific temperature (e.g., room temperature or 30°C) for a predetermined period to allow the enzymatic reaction to proceed.

  • Signal Detection: Stop the reaction (if necessary) and measure the signal using a plate reader. The signal intensity is proportional to the enzyme activity.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the control wells (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The MetAP2 Signaling Pathway and Inhibition by this compound

Methionine aminopeptidases are crucial for the post-translational processing of newly synthesized proteins. By removing the N-terminal methionine, MetAP2 enables proper protein function, maturation, and localization. In endothelial cells, MetAP2 activity is essential for proliferation and angiogenesis. Inhibition of MetAP2 by this compound disrupts these processes, leading to an anti-angiogenic effect, which is a key mechanism for its anti-cancer properties.

MetAP2_Pathway cluster_ribosome Ribosome Nascent Polypeptide Nascent Polypeptide MetAP2 MetAP2 Nascent Polypeptide->MetAP2 N-terminal Met Cleavage Mature Protein Mature Protein MetAP2->Mature Protein Processing This compound This compound This compound->MetAP2 Inhibition Protein Function Protein Function Mature Protein->Protein Function Activation Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Protein Function->Cell Proliferation & Angiogenesis

Caption: Mechanism of this compound action on the MetAP2 pathway.

A Comparative Guide to the Potential Combination of A-800141 with Other Analgesics for Enhanced Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield any preclinical or clinical studies evaluating the combination of the selective NaV1.8 blocker A-800141 with other analgesic agents. Consequently, this guide provides a predictive framework based on the known mechanisms of this compound and other major analgesic classes. The experimental data presented is derived from studies on other selective NaV1.8 blockers as monotherapy to establish their analgesic profile. This document is intended to serve as a scientific rationale and methodological resource for future research into such combination therapies.

Introduction to this compound and the Rationale for Combination Therapy

This compound is a potent and selective blocker of the voltage-gated sodium channel NaV1.8. This channel is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals, particularly in the context of inflammatory and neuropathic pain. By selectively inhibiting NaV1.8, this compound can reduce neuronal hyperexcitability and attenuate pain perception without the central nervous system side effects associated with non-selective sodium channel blockers or other analgesic classes like opioids.

Pain is a complex phenomenon often involving multiple signaling pathways. Combination therapy, which involves the co-administration of two or more drugs with different mechanisms of action, is a well-established strategy to achieve synergistic or additive analgesic effects. This approach can lead to enhanced pain relief at lower doses of individual agents, potentially reducing the incidence and severity of adverse effects. Given the distinct peripheral mechanism of this compound, its combination with centrally acting analgesics or agents with different peripheral targets presents a compelling avenue for developing more effective and safer pain treatments.

Mechanism of Action: this compound and Potential Combination Partners

A successful combination strategy relies on targeting different components of the pain signaling pathway. Below are the mechanisms of action for this compound and other major analgesic classes.

This compound (Selective NaV1.8 Blocker): this compound selectively binds to the NaV1.8 sodium channel on peripheral sensory neurons. In pathological pain states, these channels are upregulated and contribute to the generation and propagation of ectopic action potentials. By blocking these channels, this compound dampens the transmission of pain signals from the periphery to the central nervous system.

Opioid Analgesics (e.g., Morphine): Opioids exert their effects by binding to opioid receptors (μ, δ, and κ), which are G-protein coupled receptors located in the central and peripheral nervous systems. Activation of these receptors leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channel activity. This results in hyperpolarization of neurons and reduced neurotransmitter release, ultimately inhibiting the transmission of nociceptive signals.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) (e.g., Ibuprofen): NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By reducing prostaglandin production, NSAIDs decrease inflammation and the sensitization of peripheral nociceptors.

Gabapentinoids (e.g., Gabapentin, Pregabalin): Gabapentinoids bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters like glutamate and substance P.

Signaling Pathway Diagrams

Nav1.8 Blocker Signaling Pathway cluster_0 Peripheral Nociceptor Painful Stimulus Painful Stimulus Nav1.8 Channel Nav1.8 Channel Painful Stimulus->Nav1.8 Channel Activates Action Potential Action Potential Nav1.8 Channel->Action Potential Initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS This compound This compound This compound->Nav1.8 Channel Blocks Opioid Signaling Pathway cluster_0 Presynaptic Neuron Opioid Opioid Opioid Receptor Opioid Receptor Opioid->Opioid Receptor Binds G-protein G-protein Opioid Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits Ca2+ Channel Ca2+ Channel G-protein->Ca2+ Channel Inhibits Neurotransmitter Release Neurotransmitter Release Ca2+ Channel->Neurotransmitter Release Triggers NSAID Signaling Pathway cluster_0 Inflamed Tissue Arachidonic Acid Arachidonic Acid COX Enzyme COX Enzyme Arachidonic Acid->COX Enzyme Substrate Prostaglandins Prostaglandins COX Enzyme->Prostaglandins Synthesizes Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Mediates NSAID NSAID NSAID->COX Enzyme Inhibits Gabapentinoid Signaling Pathway cluster_0 Presynaptic Neuron Gabapentinoid Gabapentinoid α2δ-1 Subunit α2δ-1 Subunit Gabapentinoid->α2δ-1 Subunit Binds Ca2+ Channel Trafficking Ca2+ Channel Trafficking α2δ-1 Subunit->Ca2+ Channel Trafficking Reduces Presynaptic Ca2+ Influx Presynaptic Ca2+ Influx Ca2+ Channel Trafficking->Presynaptic Ca2+ Influx Decreases Neurotransmitter Release Neurotransmitter Release Presynaptic Ca2+ Influx->Neurotransmitter Release Reduces Experimental Workflow for Synergy Testing Select Pain Model Select Pain Model Dose-Response (Drug A) Dose-Response (Drug A) Select Pain Model->Dose-Response (Drug A) Dose-Response (Drug B) Dose-Response (Drug B) Select Pain Model->Dose-Response (Drug B) Determine ED50 (A & B) Determine ED50 (A & B) Dose-Response (Drug A)->Determine ED50 (A & B) Dose-Response (Drug B)->Determine ED50 (A & B) Administer Combination (Fixed Ratios) Administer Combination (Fixed Ratios) Determine ED50 (A & B)->Administer Combination (Fixed Ratios) Isobolographic Analysis Isobolographic Analysis Determine ED50 (A & B)->Isobolographic Analysis Behavioral Testing Behavioral Testing Administer Combination (Fixed Ratios)->Behavioral Testing Determine Experimental ED50 (Combination) Determine Experimental ED50 (Combination) Behavioral Testing->Determine Experimental ED50 (Combination) Determine Experimental ED50 (Combination)->Isobolographic Analysis Determine Interaction Type Determine Interaction Type Isobolographic Analysis->Determine Interaction Type

Navigating the Maze of Neuropathic Pain Research: A Comparative Guide to A-803467 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of neuropathic pain, the reproducibility of preclinical findings is paramount. This guide provides an objective comparison of studies involving A-803467, a potent and selective blocker of the Nav1.8 sodium channel, a key player in pain signaling. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms, this document aims to facilitate a deeper understanding of A-803467's preclinical profile and its potential as a therapeutic agent.

A-803467 has emerged as a significant tool in the quest for non-opioid analgesics. Its high selectivity for the Nav1.8 channel, which is preferentially expressed in peripheral sensory neurons, suggests a targeted approach to pain relief with a potentially reduced risk of central nervous system side effects.[1][2] This guide synthesizes data from multiple studies to assess the consistency of its effects across different experimental models of neuropathic and inflammatory pain.

Comparative Efficacy of A-803467 in Preclinical Pain Models

To evaluate the reproducibility of A-803467's analgesic effects, we have compiled data from various in vivo studies. The following tables summarize the effective doses (ED50) of A-803467 in different rat models of pain, providing a quantitative basis for comparison.

Pain Model Assay Route of Administration ED50 (mg/kg) Reference Study
Spinal Nerve Ligation (SNL)Mechanical Allodyniai.p.47Jarvis et al., 2007[3]
Spinal Nerve Ligation (SNL)Mechanical Allodyniai.p.70 (38.1 to 111.9)McGaraughty et al., 2008[4]
Sciatic Nerve Injury (CCI)Mechanical Allodyniai.p.85Jarvis et al., 2007[3]
Complete Freund's Adjuvant (CFA)Thermal Hyperalgesiai.p.41Jarvis et al., 2007
Complete Freund's Adjuvant (CFA)Thermal Hyperalgesiai.p.70 (54.2 to 95.8)McGaraughty et al., 2008
Capsaicin-inducedSecondary Mechanical Allodyniai.p.~100Jarvis et al., 2007

Table 1: Comparative Efficacy (ED50) of A-803467 in Rat Models of Neuropathic and Inflammatory Pain. This table highlights the effective dose of A-803467 required to produce a 50% reduction in pain behavior in various models. The consistency of its efficacy across different studies and models is a key aspect of its preclinical validation.

Selectivity Profile of A-803467 for Sodium Channel Subtypes

The therapeutic window of a sodium channel blocker is largely determined by its selectivity for the target channel over other subtypes, particularly those expressed in the heart (Nav1.5) and central nervous system. A-803467 exhibits a high degree of selectivity for human Nav1.8.

Sodium Channel Subtype IC50 (nM) Fold Selectivity (vs. hNav1.8) Reference Study
hNav1.881Jarvis et al., 2007
hNav1.2≥1000>125Jarvis et al., 2007
hNav1.3≥1000>125Jarvis et al., 2007
hNav1.5≥1000>125Jarvis et al., 2007
hNav1.7≥1000>125Jarvis et al., 2007
Rat Nav1.845-Jarvis et al., 2007
Rat DRG TTX-R currents140-Jarvis et al., 2007

Table 2: In Vitro Potency and Selectivity of A-803467. This table presents the half-maximal inhibitory concentration (IC50) of A-803467 against various human (h) and rat sodium channel subtypes. The data underscores the compound's high selectivity for Nav1.8.

Experimental Protocols

To aid in the replication and extension of these findings, detailed methodologies for key experiments are provided below.

In Vivo Pain Models
  • Spinal Nerve Ligation (SNL) Model: As described by Kim and Chung, the L5 and L6 spinal nerves of adult male Sprague-Dawley rats are tightly ligated. Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments.

  • Chronic Constriction Injury (CCI) Model: Following the method of Bennett and Xie, the sciatic nerve is loosely ligated with chromic gut sutures. Mechanical allodynia is measured using von Frey filaments.

  • Complete Freund's Adjuvant (CFA) Model: CFA is injected into the plantar surface of the hind paw to induce inflammation. Thermal hyperalgesia is assessed by measuring the latency of paw withdrawal from a radiant heat source.

  • Capsaicin-induced Secondary Mechanical Allodynia: Capsaicin is injected into the plantar surface of the hind paw. The area of secondary mechanical allodynia is mapped by assessing the response to von Frey filament stimulation in the area surrounding the injection site.

In Vitro Electrophysiology
  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.2, Nav1.3, Nav1.5, Nav1.7, or Nav1.8 are used.

  • Patch-Clamp Recordings: Whole-cell voltage-clamp recordings are performed to measure the effect of A-803467 on sodium currents. Cells are typically held at a potential of -100 mV, and currents are elicited by depolarizing voltage steps.

  • Dorsal Root Ganglion (DRG) Neuron Recordings: DRG neurons are acutely dissociated from adult rats. Tetrodotoxin-resistant (TTX-R) sodium currents, which are primarily mediated by Nav1.8, are isolated and recorded using whole-cell patch-clamp techniques.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of A-803467 is the blockade of the Nav1.8 voltage-gated sodium channel. This channel plays a crucial role in the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. In pathological pain states, the expression and activity of Nav1.8 are often upregulated, contributing to neuronal hyperexcitability and the perception of pain.

Nav1_8_Signaling_Pathway cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., Injury, Inflammation) Nav1_8 Nav1.8 Channel Noxious_Stimuli->Nav1_8 Activates Action_Potential Action Potential Generation & Propagation Nav1_8->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal A_803467 A-803467 A_803467->Nav1_8 Blocks

Figure 1: Mechanism of Action of A-803467 in Nociceptive Neurons. This diagram illustrates how noxious stimuli activate Nav1.8 channels on nociceptive neurons, leading to the generation of action potentials and the transmission of pain signals to the central nervous system (CNS). A-803467 selectively blocks the Nav1.8 channel, thereby inhibiting this signaling cascade and producing an analgesic effect.

Experimental_Workflow Induce_Pain_Model Induce Pain Model (e.g., SNL, CFA) Administer_Compound Administer A-803467 or Vehicle Induce_Pain_Model->Administer_Compound Behavioral_Testing Behavioral Testing (e.g., von Frey, Hargreaves) Administer_Compound->Behavioral_Testing Data_Analysis Data Analysis (e.g., ED50 Calculation) Behavioral_Testing->Data_Analysis Comparison Compare with Alternative Compounds Data_Analysis->Comparison

Figure 2: General Experimental Workflow for Preclinical Evaluation. This flowchart outlines the typical steps involved in the in vivo evaluation of A-803467 and other potential analgesics. The process begins with the induction of a pain model in rodents, followed by compound administration, behavioral assessment, and data analysis to determine efficacy.

Comparison with Alternative Nav1.8 Blockers

While A-803467 was a pioneering selective Nav1.8 blocker, other compounds have since been developed. One such example is PF-01247324. Although direct head-to-head reproducibility studies are scarce in the published literature, comparing their reported preclinical data offers valuable insights.

Compound Pain Model Assay Route of Administration Efficacy Reference
A-803467 SNLMechanical Allodyniai.p.ED50 = 47 mg/kgJarvis et al., 2007
PF-01247324 CFAThermal Hyperalgesiap.o.Significant reversal at 100 mg/kgPayne et al., 2015

Table 3: Comparison of A-803467 with another Nav1.8 Blocker. This table provides a snapshot of the efficacy of A-803467 and PF-01247324 in preclinical pain models. Differences in experimental design (e.g., pain model, route of administration) should be considered when comparing these results.

Conclusion

The available data from multiple independent studies demonstrate a consistent and reproducible analgesic effect of A-803467 in various preclinical models of neuropathic and inflammatory pain. Its high selectivity for Nav1.8 over other sodium channel subtypes provides a strong rationale for its use as a pharmacological tool and as a lead compound for the development of novel analgesics. The detailed protocols and comparative data presented in this guide are intended to support the ongoing research and development efforts in the field of pain management by providing a clear and objective summary of the preclinical evidence for this important compound. Future studies directly comparing A-803467 with newer Nav1.8 inhibitors under identical experimental conditions will be crucial for definitively establishing their relative therapeutic potential.

References

A-803467: A Reference Compound for Selective Nav1.8 Sodium Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of A-803467, a potent and selective blocker of the voltage-gated sodium channel Nav1.8. It serves as a crucial reference compound for researchers investigating pain signaling pathways and developing novel analgesic drugs. This document compares A-803467 with other relevant compounds and provides detailed experimental data and protocols to support its use in preclinical research.

Comparative Analysis of Nav1.8 Inhibitors

A-803467 stands out for its high selectivity for the Nav1.8 channel, which is predominantly expressed in peripheral sensory neurons and plays a critical role in pain transmission. This selectivity minimizes off-target effects often associated with less selective sodium channel blockers.

CompoundTarget(s)IC50 (nM) for human Nav1.8Selectivity over other Nav subtypesKey Features
A-803467 Nav1.8 8 [1][2][3]>100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 [1]Potent and highly selective; effective in animal models of neuropathic and inflammatory pain.
A-887826Nav1.8More potent than A-803467Less selective than A-803467Exhibits "reverse use dependence," where inhibition is relieved by repetitive channel activation.
LamotrigineBroad-spectrum Nav channelsWeak Nav1.8 inhibitorNot selectiveAnticonvulsant with applications in pain management, but with a broader mechanism and potential for more side effects.

In Vivo Efficacy of A-803467 in Preclinical Pain Models

A-803467 has demonstrated significant efficacy in attenuating pain-related behaviors in various rodent models of neuropathic and inflammatory pain.

Pain ModelSpeciesRoute of AdministrationED50 (mg/kg)Effect
Spinal Nerve Ligation (Neuropathic Pain)Rati.p.47Reduction of mechanical allodynia.
Sciatic Nerve Injury (Neuropathic Pain)Rati.p.85Reduction of mechanical allodynia.
Complete Freund's Adjuvant (Inflammatory Pain)Rati.p.41Reduction of thermal hyperalgesia.
Capsaicin-induced secondary allodyniaRati.p.~100Reduction of mechanical allodynia.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Nav1.8 in pain signaling and a typical experimental workflow for evaluating Nav1.8 inhibitors.

cluster_0 Nociceptive Neuron Noxious Stimuli Noxious Stimuli Nav1.8 Activation Nav1.8 Activation Noxious Stimuli->Nav1.8 Activation Action Potential Action Potential Nav1.8 Activation->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS A-803467 A-803467 A-803467->Nav1.8 Activation Inhibition

Caption: Role of Nav1.8 in Pain Signaling and Inhibition by A-803467.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation HEK293 cells expressing Nav1.8 HEK293 cells expressing Nav1.8 Patch-clamp electrophysiology Patch-clamp electrophysiology HEK293 cells expressing Nav1.8->Patch-clamp electrophysiology Determine IC50 and selectivity Determine IC50 and selectivity Patch-clamp electrophysiology->Determine IC50 and selectivity Induce pain model (e.g., SNL) Induce pain model (e.g., SNL) Determine IC50 and selectivity->Induce pain model (e.g., SNL) Proceed if potent and selective Administer A-803467 Administer A-803467 Induce pain model (e.g., SNL)->Administer A-803467 Assess pain behavior (von Frey) Assess pain behavior (von Frey) Administer A-803467->Assess pain behavior (von Frey) Determine ED50 Determine ED50 Assess pain behavior (von Frey)->Determine ED50

Caption: Experimental Workflow for Evaluating A-803467.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells

This protocol is adapted from established methods for assessing ion channel function.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • stably transfect cells with the human Nav1.8 channel subunit using a suitable expression vector and selection agent.

  • Plate cells onto glass coverslips 24-48 hours before recording.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES. Adjust pH to 7.3 with CsOH.

3. Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

  • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Hold the cell membrane potential at -100 mV.

  • Elicit Nav1.8 currents using a depolarizing step to 0 mV for 20 ms.

  • Apply A-803467 and other test compounds at varying concentrations via a perfusion system to determine the concentration-response relationship and calculate the IC50 value.

In Vivo Spinal Nerve Ligation (SNL) Model in Rats

This is a widely used model of neuropathic pain.

1. Surgical Procedure:

  • Anesthetize adult male Sprague-Dawley rats.

  • Make a small incision to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Suture the incision and allow the animals to recover for at least one week before behavioral testing.

2. Behavioral Testing (Mechanical Allodynia):

  • Place the rats in individual chambers with a wire mesh floor and allow them to acclimate.

  • Use von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

  • A positive response is defined as a brisk withdrawal or licking of the paw.

  • Determine the paw withdrawal threshold (PWT) using the up-down method.

3. Drug Administration and Efficacy Evaluation:

  • Administer A-803467 or vehicle intraperitoneally (i.p.).

  • Measure the PWT at various time points after drug administration to determine the time course of the anti-allodynic effect.

  • Calculate the ED50 value from the dose-response curve.

In Vivo Complete Freund's Adjuvant (CFA) Model in Rats

This model is used to induce persistent inflammatory pain.

1. Induction of Inflammation:

  • Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the rat's hind paw. This will induce a localized inflammation characterized by swelling, redness, and hypersensitivity.

2. Behavioral Testing (Thermal Hyperalgesia):

  • Use a radiant heat source (e.g., Hargreaves apparatus) to apply a thermal stimulus to the plantar surface of the inflamed paw.

  • Measure the latency for the rat to withdraw its paw from the heat source. A shorter latency indicates thermal hyperalgesia.

3. Drug Administration and Efficacy Evaluation:

  • Administer A-803467 or vehicle (i.p.).

  • Measure the paw withdrawal latency at different time points post-drug administration.

  • Determine the ED50 from the dose-response data.

References

Benchmarking A-800141: A Comparative Analysis Against Standard of Care in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational anti-cancer agent A-800141 against standard-of-care chemotherapies in various preclinical xenograft models. The data presented is based on key experimental studies to inform researchers on the potential therapeutic positioning of this novel MetAP2 inhibitor.

Executive Summary

This compound is an orally active and selective inhibitor of methionine aminopeptidase-2 (MetAP2), an enzyme crucial for angiogenesis, the formation of new blood vessels that tumors rely on for growth.[1] By inhibiting MetAP2, this compound demonstrates broad anti-tumor activity across a range of cancer models, including neuroblastoma, prostate cancer, B-cell lymphoma, and colon carcinoma. This guide summarizes the head-to-head performance of this compound against established cytotoxic agents, etoposide and irinotecan, in mouse xenograft models.

Data Presentation: Quantitative Comparison of Anti-Tumor Efficacy

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with standard-of-care agents in reducing tumor growth in various human cancer xenograft models.

Table 1: Efficacy of this compound in Human Neuroblastoma (CHP-134) Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)
This compound150 mg/kg/day, p.o.70%
This compound100 mg/kg/day, p.o.Significant Inhibition

Data extracted from studies on CHP-134 human neuroblastoma in SCID female mice.[2]

Table 2: Efficacy of this compound in Human Prostate Carcinoma (PC-3) Xenograft Model

Treatment GroupDosageOutcome
This compound150 mg/kg/day, p.o.Significant Tumor Growth Delay
This compound100 mg/kg/day, p.o.Significant Tumor Growth Delay

Data from studies on PC-3 human prostate carcinoma in SCID male mice.[2]

Table 3: Efficacy of this compound in Combination with Etoposide in Human B-Cell Lymphoma (SuDHL4) Xenograft Model

Treatment GroupDosageOutcome
This compound150 mg/kg/day, p.o.Ineffective as single agent
Etoposidei.p. Q4DIneffective as single agent
This compound + EtoposideAs aboveSignificant Tumor Inhibition

Data from studies on SuDHL4 human B-cell lymphoma in male SCID beige mice.

Table 4: Efficacy of this compound in Comparison with Irinotecan in Human Colon Carcinoma (HCT-116) Xenograft Model

Treatment GroupDosageOutcome
This compound150 mg/kg/day, p.o.Effective in slowing tumor growth
Irinotecani.p. Q3DNearly complete tumor inhibition until day 20
This compound + IrinotecanAs aboveNot reported as a combination

Data from studies on HCT-116 human colon carcinoma in female SCID mice.

Signaling Pathway Visualizations

The following diagrams illustrate the mechanisms of action for this compound and the standard-of-care chemotherapies, etoposide and irinotecan.

MetAP2_Inhibition_Pathway cluster_A800141 This compound Action cluster_Cellular Cellular Processes A800141 This compound MetAP2 MetAP2 A800141->MetAP2 Inhibits eIF2a eIF2α Phosphorylation MetAP2->eIF2a Regulates Protein_Synthesis Protein Synthesis Inhibition eIF2a->Protein_Synthesis Angiogenesis Angiogenesis Inhibition Protein_Synthesis->Angiogenesis Tumor_Growth Tumor Growth Arrest Angiogenesis->Tumor_Growth Etoposide_Pathway cluster_Etoposide Etoposide Action cluster_DNA_Damage DNA Damage Response Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibits DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Stabilizes Cleavage Complex Cell_Cycle_Arrest G2/M Phase Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Irinotecan_Pathway cluster_Irinotecan Irinotecan Action cluster_DNA_Damage DNA Damage Response Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Metabolized by Carboxylesterases TopoI Topoisomerase I SN38->TopoI Inhibits DNA_Breaks DNA Single-Strand Breaks TopoI->DNA_Breaks Prevents DNA Re-ligation Replication_Fork_Collision Replication Fork Collision DNA_Breaks->Replication_Fork_Collision DSBs DNA Double-Strand Breaks Replication_Fork_Collision->DSBs Apoptosis Apoptosis DSBs->Apoptosis Xenograft_Workflow cluster_Preparation Preparation cluster_In_Vivo In Vivo Experiment cluster_Analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture (e.g., HCT-116, PC-3) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into SCID Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (this compound vs. Standard of Care) Randomization->Treatment Data_Collection 7. Tumor Volume Measurement Treatment->Data_Collection Efficacy_Analysis 8. Efficacy Analysis (Tumor Growth Inhibition) Data_Collection->Efficacy_Analysis

References

Safety Operating Guide

Safe Disposal of A-800141: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling A-800141 must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established laboratory safety standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].

Essential PPE includes:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation[1].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1]. Ensure that an eyewash station and safety shower are readily accessible[1].

II. This compound Chemical and Physical Properties

A summary of the known properties of this compound is provided in the table below for quick reference.

PropertyValue
Molecular Formula C24H30N2O4S[1]
Molecular Weight 442.574 g/mol
Appearance Solid
Water Solubility No data available
Storage Temperature -20°C (powder) or -80°C (in solvent)

III. Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant". The following steps provide a detailed workflow for this process.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all solid waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a dedicated, clearly labeled hazardous waste container.

    • For solutions containing this compound, use a separate, leak-proof, and clearly labeled hazardous liquid waste container.

  • Waste Container Labeling:

    • Properly label the hazardous waste container with the full chemical name ("this compound"), the quantity of waste, and the appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").

    • Include the date of waste accumulation.

  • Accidental Spill Management:

    • In the event of a spill, prevent further leakage and keep the material away from drains or water courses.

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.

    • Decontaminate surfaces and equipment by scrubbing with alcohol.

    • Collect all contaminated materials and place them in the designated hazardous waste container for disposal.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the waste manifest or any other required documentation to the disposal service.

IV. Experimental Protocols Cited

No specific experimental protocols involving this compound were detailed in the provided search results. The information focuses on the chemical's safety and handling data.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A800141_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_container Label Hazardous Waste Container segregate->label_container spill Accidental Spill? label_container->spill contain_spill Contain and Clean Spill per Protocol spill->contain_spill Yes store_waste Store Waste Securely spill->store_waste No contain_spill->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end_disposal Waste Disposed at Approved Facility contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling A-800141

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial procedural guidance for the use of Personal Protective Equipment (PPE) when working with A-800141, a compound classified with acute oral toxicity and as a chronic aquatic hazard.

Summary of Hazards

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is a solid, typically in powder form, which requires specific precautions to prevent inhalation and skin contact.[2]

Glove Selection Protocol

Due to the lack of specific breakthrough time data for this compound, glove selection should be based on a conservative approach considering its hazard classification. For incidental contact, nitrile gloves are a suitable initial choice due to their general resistance to a variety of chemicals and their tendency to show punctures.[3] For extended contact or when handling larger quantities, more robust gloves are recommended.

Experimental Protocol for Glove Selection:

A qualitative glove degradation test should be performed before initial use. This involves:

  • Donning the selected glove.

  • Applying a small, contained amount of a solvent used with this compound to a non-contact area of the glove.

  • Observing for any changes in the glove material, such as swelling, discoloration, or embrittlement, over a period representative of the intended use.

  • If any degradation is observed, a different glove material should be selected and tested.

Table 1: Recommended Glove Materials for Handling this compound

Glove MaterialRecommendation for Incidental ContactRecommendation for Extended ContactResistance to PowdersNotes
Nitrile RecommendedUse with caution; double-gloving advisedExcellentGood general-purpose option. Preferred over latex to avoid potential allergies.[3]
Neoprene RecommendedRecommendedExcellentOffers good resistance to a broad range of chemicals.
Butyl Rubber Not typically necessaryRecommended for high-risk proceduresExcellentProvides superior resistance to many organic solvents.
Latex Not RecommendedNot RecommendedGoodPotential for allergic reactions.

Disclaimer: The information in this table is based on general chemical resistance guides. No specific permeation or degradation data for this compound was found. It is critical to inspect gloves for any signs of degradation before and during use and to replace them immediately if any damage is suspected.

Respirator Selection Protocol

Given that this compound is a solid powder and poses an acute oral toxicity hazard, preventing inhalation of airborne particles is critical.

Experimental Protocol for Respirator Fit Testing:

In compliance with OSHA regulations, a qualitative or quantitative fit test must be performed for any tight-fitting respirator before its first use. This ensures a proper seal with the user's face. This testing should be repeated annually or whenever there is a change in the user's physical condition that could affect the fit.

Step-by-Step Guidance for Respirator Selection:

  • Hazard Assessment: The primary respiratory hazard associated with this compound is the inhalation of fine powders.

  • Determine the Required Protection Level: For handling powders that are harmful if ingested, a respirator that provides a high level of filtration is necessary.

  • Select the Respirator Type:

    • For small quantities in a well-ventilated area or a chemical fume hood, a half-mask or full-facepiece air-purifying respirator (APR) with particulate filters is appropriate.

    • For larger quantities or in situations where ventilation is insufficient, a Powered Air-Purifying Respirator (PAPR) with high-efficiency particulate air (HEPA) filters should be considered.

  • Select the Filter/Cartridge:

    • Use filters rated N95, R95, or P95 at a minimum. Given the toxic nature of the compound, N100, R100, or P100 filters are recommended for greater protection.

    • 'N' series filters are not resistant to oil, 'R' series are somewhat resistant to oil, and 'P' series are strongly resistant to oil. For a solid powder, an N-series filter is generally sufficient unless oils are also present in the work environment.

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_ppe PPE Selection cluster_hand Glove Selection cluster_respiratory Respirator Selection cluster_disposal Disposal Plan start Start: Handling this compound assess_hazards Assess Hazards: - Acute Oral Toxicity - Solid Powder Form start->assess_hazards eye_protection Eye Protection: Safety Goggles with Side-Shields assess_hazards->eye_protection hand_protection Hand Protection: Evaluate Contact Duration assess_hazards->hand_protection respiratory_protection Respiratory Protection: Assess Potential for Aerosolization assess_hazards->respiratory_protection body_protection Body Protection: Impervious Clothing (Lab Coat) assess_hazards->body_protection dispose Dispose of all PPE as Hazardous Waste eye_protection->dispose incidental_contact Incidental Contact: Nitrile Gloves hand_protection->incidental_contact extended_contact Extended Contact: Neoprene or Butyl Rubber Gloves (Double-Gloving Recommended) hand_protection->extended_contact low_aerosol Low Aerosolization Potential: (e.g., in fume hood) APR with P100 Filters respiratory_protection->low_aerosol high_aerosol High Aerosolization Potential: (e.g., weighing large quantities) PAPR with HEPA Filters respiratory_protection->high_aerosol body_protection->dispose incidental_contact->dispose extended_contact->dispose low_aerosol->dispose high_aerosol->dispose

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Operational Plan:

  • Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.[1]

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Disposal Plan:

  • All disposable PPE, including gloves, lab coats, and respirator filters, should be considered contaminated after use.

  • Dispose of all contaminated materials, including empty containers and cleaning materials, in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.